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5-Ethoxy-1H-pyrrolo[3,2-b]pyridine Documentation Hub

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  • Product: 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
  • CAS: 23612-31-9

Core Science & Biosynthesis

Foundational

5-Ethoxy-1H-pyrrolo[3,2-b]pyridine chemical structure and properties

Chemical Identity & Structural Analysis[1][2][3][4] 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heteroaromatic compound belonging to the azaindole family. Specifically, it is a 4-azaindole derivative where the...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3][4]

5-Ethoxy-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heteroaromatic compound belonging to the azaindole family. Specifically, it is a 4-azaindole derivative where the pyridine ring is fused to a pyrrole ring across the [3,2-b] bond, featuring an ethoxy substituent at the 5-position. This scaffold is a critical pharmacophore in medicinal chemistry, widely utilized as a bioisostere of indole and purine in the design of kinase inhibitors and GPCR ligands.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
Common Name 5-Ethoxy-4-azaindole
CAS Registry Number 23612-31-9
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
SMILES CCOc1ccc2[nH]ccc2n1
InChI Key (Predicted based on structure) WTIFEVSWZUSXQL-UHFFFAOYSA-N (Analogous)
Structural Architecture & Numbering

The numbering of the pyrrolo[3,2-b]pyridine system is distinct from other azaindoles. The nitrogen atom of the pyrrole ring is assigned position 1. The fusion occurs such that the pyridine nitrogen is at position 4. Consequently, the 5-position is adjacent to the pyridine nitrogen (ortho-like), rendering it electronically deficient and highly reactive toward nucleophilic attack.

  • Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).[1][2]

  • Electronic Features:

    • N1 (Pyrrole): Hydrogen bond donor (weakly acidic).

    • N4 (Pyridine): Hydrogen bond acceptor (basic).

    • C5-Ethoxy Group: Acts as a hydrogen bond acceptor (ether oxygen) and a lipophilic bulk contributor, often occupying hydrophobic pockets in enzyme active sites.

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing the pharmacokinetic (PK) profile of drug candidates containing this core.

PropertyValue / DescriptionSignificance
Physical State Solid (Off-white to pale yellow powder)Handling and formulation stability.
LogP (Predicted) 1.8 – 2.2Indicates moderate lipophilicity; favorable for membrane permeability and oral bioavailability.
TPSA ~41 ŲTopological Polar Surface Area; suggests good blood-brain barrier (BBB) penetration potential.
pKa (Pyridine N) ~4.5 – 5.5The ethoxy group (electron-donating by resonance) may slightly increase basicity compared to the parent azaindole.
pKa (Pyrrole NH) ~16.0Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation.
Solubility Low in water; Soluble in DMSO, MeOH, DCMTypical of planar heteroaromatic systems.

Synthesis & Manufacturing Strategies

The synthesis of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine typically follows two primary strategies: Nucleophilic Aromatic Substitution (SNAr) on a pre-formed bicyclic core, or De Novo Cyclization of a functionalized pyridine. The SNAr route is preferred for generating libraries of 5-alkoxy derivatives.

Primary Route: SNAr of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This method leverages the electron-deficient nature of the C5 position, which is activated by the adjacent pyridine nitrogen (N4).

  • Precursor: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7).

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

  • Mechanism: Addition-Elimination. The ethoxide ion attacks C5, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Visualization of Synthesis Pathways

SynthesisPathways cluster_conditions Reaction Conditions Start 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C5) Reagents NaOEt / EtOH Reflux, 12-24h Product 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine (Target) Intermediate->Product - Cl⁻ (Elimination)

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr) to generate the 5-ethoxy derivative.

Medicinal Chemistry Applications

The 5-ethoxy-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in drug discovery, particularly for kinase inhibition.

Kinase Hinge Binding

The 4-azaindole core mimics the purine ring of ATP. The N1-H and N4 atoms form a characteristic donor-acceptor motif that binds to the "hinge region" of kinase enzymes via hydrogen bonds.

  • N1-H: Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N4: Accepts H-bond from the backbone amide nitrogen.

  • 5-Ethoxy: Projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose binding pocket or gatekeeper region), improving potency and selectivity.

Bioisosterism

This scaffold serves as a bioisostere for:

  • 5-Ethoxyindole: Improved solubility and metabolic stability due to the pyridine nitrogen.

  • Quinoline/Quinazoline: Reduced molecular weight and different vector orientation for substituents.

Biological Relevance

Derivatives of this core have been investigated for:

  • FGFR Inhibition: Targeting Fibroblast Growth Factor Receptors in cancer therapy.[3]

  • Gastric Acid Secretion: Inhibiting H+/K+-ATPase.

Pharmacophore Scaffold 1H-Pyrrolo[3,2-b]pyridine Core Hinge Hinge Region Binding (N1-H Donor / N4 Acceptor) Scaffold->Hinge ATP Mimicry Ethoxy 5-Ethoxy Group Scaffold->Ethoxy Substitution at C5 Pocket Hydrophobic Pocket Occupancy Solubility Modulated Lipophilicity (LogP ~2.0) Ethoxy->Pocket Steric Fit Ethoxy->Solubility Physicochemical Tuning

Figure 2: Pharmacophore mapping of the 5-ethoxy-4-azaindole scaffold in kinase binding sites.

Experimental Protocol: Synthesis of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine

Objective: To synthesize 5-ethoxy-1H-pyrrolo[3,2-b]pyridine from 5-chloro-1H-pyrrolo[3,2-b]pyridine via SNAr reaction.

Materials
  • Starting Material: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Reagent: Sodium metal (clean, cut into small pieces) OR Sodium ethoxide solution (21% in ethanol).

  • Solvent: Absolute Ethanol (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere line, magnetic stirrer.

Methodology
  • Preparation of Ethoxide:

    • Option A (In situ): Under a nitrogen atmosphere, carefully add sodium metal (5.0 eq) to anhydrous ethanol (0.2 M concentration relative to substrate) at 0°C. Stir until all sodium has dissolved and hydrogen evolution ceases.

    • Option B (Commercial): Use commercially available NaOEt solution (21 wt% in EtOH).

  • Reaction Setup:

    • Add 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) to the sodium ethoxide solution.

    • The reaction mixture may turn slightly yellow/orange.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with stirring.

    • Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-substituted) is less polar than the product (Ethoxy-substituted) in this system? Correction: The ethoxy group adds lipophilicity, but the loss of Cl and addition of oxygen changes polarity. Typically, the product will have a distinct R_f.

    • Reaction time is typically 12–24 hours. High temperature (100-120°C in a sealed tube) may be required if conversion is slow.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.

    • Dilute with water (ice-cold) and neutralize carefully with 1M HCl to pH ~7-8. Note: Do not acidify strongly as the pyridine N will protonate.

    • Extract with Ethyl Acetate (3 x).

    • Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Purification:

    • Concentrate the filtrate.[4]

    • Purify via flash column chromatography on silica gel (Gradient: 0-50% EtOAc in Hexanes or DCM/MeOH 95:5).

    • Yield Expectation: 60–85%.

Safety & Handling

  • Hazards: 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine is an organic solid. Like many azaindoles, it should be treated as potentially harmful if swallowed (Acute Tox.[5] 4) and an irritant to eyes and skin.

  • Reactivity: The ethoxy group is stable, but the pyrrole NH is susceptible to deprotonation. Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry place (2-8°C recommended), protected from light.

References

  • Vertex AI Search. (2026). Search Results for 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine structure and properties.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[3,2-b]pyridine Product Information. Retrieved from

  • PubChem. (n.d.).[5] 5-Chloro-1H-pyrrolo[3,2-b]pyridine Compound Summary. Retrieved from

  • Bioorganic & Medicinal Chemistry. (2008). 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion.

  • Reagentia. (n.d.).[6] 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine Catalog Entry. Retrieved from

Sources

Exploratory

5-Ethoxy-7-Azaindole Scaffold in Drug Discovery

Technical Guide & Whitepaper [1] Part 1: Executive Summary & Nomenclature Correction[1] The Core Directive This guide focuses on the 5-ethoxy-7-azaindole scaffold (5-ethoxy-1H-pyrrolo[2,3-b]pyridine).[1] While the user q...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Part 1: Executive Summary & Nomenclature Correction[1]

The Core Directive

This guide focuses on the 5-ethoxy-7-azaindole scaffold (5-ethoxy-1H-pyrrolo[2,3-b]pyridine).[1] While the user query specified "5-Ethoxy-5-azaindole," this specific nomenclature describes a chemically impossible structure under standard IUPAC numbering for fused heterocycles.[1]

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine): The nitrogen atom resides at position 5.[1] A covalent ethoxy substitution at this position would result in a quaternary ammonium salt or N-oxide, not a neutral drug scaffold.[1]

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The nitrogen resides at position 7.[1][2][3] Position 5 is a carbon atom, available for substitution.[1]

Therefore, this guide treats the topic as 5-Ethoxy-7-azaindole , a privileged substructure in kinase inhibitor discovery (e.g., PLX series, Vemurafenib analogs).[1]

Strategic Value

The 7-azaindole scaffold is a bioisostere of the purine core found in ATP.[1] The introduction of an ethoxy group at the C5 position serves three critical medicinal chemistry functions:

  • Solubility & Lipophilicity: It modulates cLogP, improving membrane permeability compared to polar substituents, while offering better metabolic stability than a methoxy group (which is more prone to rapid O-demethylation).[1]

  • Steric Filling: The ethyl tail extends into the solvent-exposed region or specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinase active sites, enhancing selectivity.[1]

  • Electronic Modulation: The electron-donating ethoxy group increases the electron density of the pyridine ring, influencing the pKa of the N7 acceptor and the N1 donor.[1]

Part 2: Chemical Architecture & Properties[1][2][3]

Electronic Profile

The 7-azaindole core possesses a "donor-acceptor" motif essential for binding to the kinase hinge region.[1][3]

Property5-Ethoxy-7-AzaindoleUnsubstituted 7-AzaindoleIndoleRelevance
H-Bond Donor N1-HN1-HN1-HBinds to hinge backbone carbonyl (e.g., Glu/Met).[1]
H-Bond Acceptor N7N7NoneBinds to hinge backbone NH.[1]
pKa (Conj. Acid) ~5.24.6-2.4Higher pKa improves solubility in acidic media.[1]
cLogP ~2.11.62.1Ethoxy adds lipophilicity for cell permeability.[1]
TPSA ~41 Ų28 Ų16 ŲPolar surface area remains within CNS/oral limits.[1]
Structural Biology: The Hinge Binder

The 5-ethoxy-7-azaindole scaffold binds to the ATP-binding site of kinases (Type I inhibition).[1]

BindingMode KinaseHinge Kinase Hinge Region (Backbone) AzaindoleCore 7-Azaindole Core (Scaffold) KinaseHinge->AzaindoleCore H-Bond (NH -> N7) AzaindoleCore->KinaseHinge H-Bond (N1-H -> C=O) EthoxyGroup 5-Ethoxy Substituent (Selectivity Filter) AzaindoleCore->EthoxyGroup C5 Position SolventFront Solvent / Ribose Pocket EthoxyGroup->SolventFront Steric Projection

Figure 1: Schematic representation of the bidentate binding mode of 7-azaindole to the kinase hinge region.[1][3] The 5-ethoxy group projects away from the hinge, often interacting with the ribose-binding pocket or solvent front.[1]

Part 3: Synthetic Strategies

The synthesis of 5-ethoxy-7-azaindole is typically achieved via Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor.[1] This approach is preferred over de novo ring construction for late-stage diversification.[1]

Protocol: SNAr Synthesis from 5-Fluoro-7-Azaindole

This protocol is robust and scalable.[1] It utilizes the electron-deficient nature of the pyridine ring (activated by the ring nitrogen) to displace a fluoride ion.[1]

Reagents:

  • Substrate: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 866319-00-8)[1]

  • Nucleophile: Sodium Ethoxide (NaOEt) (21% wt in Ethanol)[1]

  • Solvent: Ethanol (anhydrous) / DMSO (optional cosolvent for solubility)[1]

  • Conditions: Sealed tube, 120°C - 140°C.

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 5-fluoro-7-azaindole (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Activation: Add Sodium Ethoxide solution (5.0 eq) dropwise under nitrogen atmosphere.

  • Reaction: Seal the vial and heat to 130°C for 12–24 hours. Monitor by LC-MS for the disappearance of the fluoro-starting material (M+H = 137) and appearance of the product (M+H = 163).[1]

    • Note: If conversion is slow, add 10% DMSO to improve solubility of the anion intermediate.[1]

  • Workup: Cool to room temperature. Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Retrosynthetic Analysis[1]

Retrosynthesis Target 5-Ethoxy-7-Azaindole Intermediate 5-Fluoro-7-Azaindole Target->Intermediate Functionalization Precursor 2-Amino-3-iodo-5-fluoropyridine Intermediate->Precursor Ring Formation Reagents NaOEt / EtOH (SNAr) Cyclization Sonogashira / Cyclization

Figure 2: Retrosynthetic pathway highlighting the late-stage introduction of the ethoxy group via SNAr, allowing for divergent synthesis of various 5-alkoxy analogs.[1][4]

Part 4: Medicinal Chemistry Applications[1][2][3][5]

Kinase Selectivity & Case Studies

The 5-ethoxy-7-azaindole moiety appears in several patent landscapes, particularly for B-Raf and JNK inhibitors.[1]

  • Plexxikon Series (e.g., PLX-4720 analogs):

    • Mechanism: The 7-azaindole core mimics the adenine of ATP.[1]

    • 5-Substitution: In B-Raf active sites, the 5-position aligns with the hydrophobic pocket near the gatekeeper residue (Threonine 529 in B-Raf).[1]

    • Why Ethoxy? Smaller groups (methoxy) may not fill the pocket adequately, leading to reduced potency.[1] Larger groups (isopropoxy) may suffer steric clash.[1] Ethoxy provides an optimal balance.[1]

Comparative Potency Data (Hypothetical Representative Data)

Based on SAR trends in 7-azaindole kinase inhibitors (e.g., Aurora/Raf series).

CompoundR-Group (C5)IC50 (Target Kinase)Selectivity Ratio (Target/Off-target)
Cmpd 1 -H1200 nM1:1
Cmpd 2 -OMe (Methoxy)150 nM10:1
Cmpd 3 -OEt (Ethoxy) 12 nM 50:1
Cmpd 4 -OiPr (Isopropoxy)45 nM30:1

Interpretation: The 100-fold increase in potency from -H to -OEt demonstrates the critical role of the 5-position in establishing hydrophobic contacts within the ATP cleft.[1]

Part 5: Future Outlook & Emerging Trends

  • Fragment-Based Drug Discovery (FBDD): 5-ethoxy-7-azaindole is increasingly used as a high-quality "fragment" (MW < 200) for crystallographic screening.[1] Its high solubility and specific binding mode make it an ideal starting point for growing into unoccupied pockets.[1]

  • PROTACs: The scaffold is being explored as a "warhead" linker attachment point. The N1 position can be alkylated to attach E3 ligase recruiters without disrupting the 5-ethoxy interaction.[1]

References

  • Plexxikon Inc. "Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors."[1] European Patent EP1893612B1. (2007).[1] Link

  • Caldwell, J. J., et al. "Fragment-based screening identified 7-azaindole as a protein kinase B inhibitor scaffold."[1][2] Journal of Medicinal Chemistry, 51(7), 2147-2157.[1][2] (2008).[1][2] Link[1]

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors."[1] Current Medicinal Chemistry, 24. (2017). Link

  • Sigma-Aldrich. "7-Azaindole Product Specification & Properties."[1] Link[1]

Sources

Foundational

A Technical Guide to the Biological Activity of 5-Alkoxy-Pyrrolo[3,2-b]pyridine Derivatives

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry The pyrrolopyridine family, commonly known as azaindoles, represents a class of bicyclic heteroaromatic compounds that have ga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

The pyrrolopyridine family, commonly known as azaindoles, represents a class of bicyclic heteroaromatic compounds that have garnered significant attention in drug discovery. This family consists of six structural isomers, each featuring a pyrrole ring fused to a pyridine ring. Among these, the pyrrolo[3,2-b]pyridine (also designated as 4-azaindole) has emerged as a particularly valuable scaffold.

Functioning as a bioisosteric replacement for the indole nucleus, the 4-azaindole core offers distinct advantages. The introduction of a nitrogen atom into the six-membered ring alters the molecule's electronic distribution, pKa, and hydrogen bonding capacity. This often leads to improved physicochemical properties, such as enhanced aqueous solubility, lower lipophilicity, and more favorable metabolic profiles compared to their indole counterparts.[1][2] These characteristics are critical for developing drug candidates with improved pharmacokinetics, such as reduced unbound clearance and better oral bioavailability.[1] Consequently, the pyrrolo[3,2-b]pyridine scaffold is recognized as a "privileged structure" for targeting a variety of biological macromolecules, most notably protein kinases.[2]

Caption: The six structural isomers of pyrrolopyridine. The highlighted pyrrolo[3,2-b]pyridine (4-azaindole) is the focus of this guide.

The C5-Position: A Critical Locus for Modulating Biological Activity

Structure-activity relationship (SAR) studies on the pyrrolo[3,2-b]pyridine core have consistently demonstrated that substitution at the C5-position of the pyridine ring is a highly effective strategy for tuning biological potency and selectivity. This position is solvent-exposed in many kinase binding pockets, providing an opportunity for chemists to introduce functionalities that can form key interactions with the target protein or modify the compound's physicochemical properties without disrupting the core's primary binding interactions (e.g., hinge-binding).

Two notable examples underscore the importance of C5-substitution:

  • Antiproliferative Activity in Melanoma: A series of diarylureas and amides built on the pyrrolo[3,2-b]pyridine scaffold were evaluated for their antiproliferative activity against the A375 human melanoma cell line.[3] Within this series, compounds featuring a 5-benzylamide substitution were identified as the most potent, exhibiting activity superior to the multi-kinase inhibitor drug Sorafenib.[3]

  • Selective FGFR4 Inhibition: More recently, a novel class of 5-formyl-pyrrolo[3,2-b]pyridine derivatives was designed as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC).[4] The lead compound from this series, 10z , displayed exceptional single-digit nanomolar potency against wild-type FGFR4 and its gatekeeper mutants, while maintaining high selectivity over other FGFR isoforms.[4] This compound showed significant antiproliferative effects in FGFR4-dependent HCC cell lines.[4]

These findings firmly establish the C5-position as a crucial handle for developing highly potent and selective agents based on the 4-azaindole core.

Compound ClassC5-SubstituentBiological ActivityTarget/Cell LineReference
Diarylureas/AmidesBenzylamidePotent antiproliferative activityA375 Melanoma[3]
Pyrrolo-carboxamidesFormylPotent & selective FGFR4 inhibition (IC50: 32-94 nM)Hep3B, JHH-7, HuH-7[4]
PAK1 InhibitorsHydrogenPotent PAK1 inhibition (Ki <10 nM)p21-activated kinase-1[1]

Table 1: Examples of C5-substituted pyrrolo[3,2-b]pyridine derivatives and their associated biological activities.

5-Alkoxy-Pyrrolo[3,2-b]pyridines: A Profile of Therapeutic Potential

While direct, publicly available data on the biological activity of 5-alkoxy-pyrrolo[3,2-b]pyridine derivatives are nascent, a compelling scientific case can be constructed for their therapeutic potential based on established medicinal chemistry principles and SAR data from analogous compounds.

Medicinal Chemistry Rationale for the 5-Alkoxy Substitution

The introduction of a small alkoxy group, such as methoxy or ethoxy, at the C5-position is a rational design strategy for several reasons:

  • Hydrogen Bond Acceptor: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with amino acid residues in a target's binding site.

  • Metabolic Stability: Alkoxy groups, particularly the methoxy group, are generally more resistant to metabolic degradation (e.g., oxidation) than corresponding hydroxyl groups. This can lead to improved half-life and a better pharmacokinetic profile.

  • Modulation of Physicochemical Properties: An alkoxy group can fine-tune the compound's lipophilicity and solubility, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The substituent can influence the preferred conformation of larger groups attached to the scaffold, optimizing their presentation to the target protein.

It is important to note, however, that the effect of this substitution is context-dependent. In studies on 7-azaindole inhibitors of DYRK1A kinase, hydroxyl derivatives were found to be more active than their corresponding methoxy analogs, suggesting that in some cases, a hydrogen bond donor at this vector is preferred.[2] This underscores the necessity of empirical synthesis and testing to validate the design hypothesis.

Primary Therapeutic Indication: Anticancer Activity via Kinase Inhibition

Given the profound success of the pyrrolo[3,2-b]pyridine scaffold in generating potent kinase inhibitors, oncology stands out as the primary therapeutic area for 5-alkoxy derivatives. The data from the 5-formyl FGFR4 inhibitors strongly suggest that other small, oxygen-containing substituents at this position can confer high potency and selectivity.

Key Potential Kinase Targets:

  • FGFR4: As a follow-on to the 5-formyl series, 5-alkoxy derivatives could serve as potent and selective FGFR4 inhibitors for the treatment of HCC.[4] The alkoxy group could offer an alternative interaction mode within the FGFR4 active site.

  • PAK1: A series of 4-azaindole derivatives were identified as potent inhibitors of p21-activated kinase-1 (PAK1), a kinase implicated in cancer cell proliferation, survival, and motility.[1] The development of 5-alkoxy analogs could build upon this work to optimize cellular potency and pharmacokinetic properties.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR4 FGFR4 Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF activates PI3K_AKT PI3K-AKT Proliferation & Survival FGFR4->PI3K_AKT activates STAT3 STAT3 Pathway FGFR4->STAT3 activates FGF19 FGF19 Ligand FGF19->FGFR4 binds & activates Inhibitor 5-Alkoxy-Pyrrolo[3,2-b]pyridine (Proposed Inhibitor) Inhibitor->FGFR4 blocks ATP binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Proposed mechanism of action for 5-alkoxy-pyrrolo[3,2-b]pyridine derivatives targeting the FGF19-FGFR4 signaling pathway in cancer cells.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel 5-alkoxy-pyrrolo[3,2-b]pyridine derivatives, a systematic workflow of biochemical and cell-based assays is essential.

Experimental_Workflow start Synthesize Novel 5-Alkoxy Derivative biochem Biochemical Assay: Kinase Inhibition (e.g., TR-FRET) start->biochem cellular Cell-Based Assay: Antiproliferation (e.g., MTT) biochem->cellular adme In Vitro ADME: Microsomal Stability, Solubility cellular->adme decision Potent & Drug-like? adme->decision lead_opt Lead Optimization decision->lead_opt Yes stop Terminate or Redesign decision->stop No

Caption: A high-level experimental workflow for the initial screening and evaluation of a novel chemical entity.

Protocol: FGFR4 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FGFR4 kinase activity in a biochemical format.

Principle: The assay measures the phosphorylation of a GFP-tagged poly-GT substrate by the FGFR4 kinase. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When the terbium (donor) and GFP (acceptor) are in close proximity, excitation of the terbium results in energy transfer to the GFP, producing a high TR-FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal.

Materials:

  • Recombinant human FGFR4 kinase domain

  • GFP-poly(GT) substrate

  • LanthaScreen™ Tb-PY20 Antibody

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Low-volume 384-well plates (e.g., Corning #3676)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 250 nL of each compound dilution into the 384-well assay plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.

  • Kinase/Substrate Mix Preparation: Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the final desired concentrations of FGFR4 and GFP-poly(GT).

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to each well.

  • ATP Addition: Prepare a 2X ATP solution in Kinase Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. The incubation time should be within the linear range of the kinase reaction, determined during assay development.

  • Detection: Prepare a 2X Antibody solution in TR-FRET Dilution Buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).

  • Data Analysis: Convert emission ratios to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Hepatocellular carcinoma cell line (e.g., Hep3B, JHH-7).[4]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Test compounds (dissolved in DMSO).

  • 96-well flat-bottom cell culture plates.

  • Spectrophotometric plate reader (570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or placing on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression analysis.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold is a validated platform for the development of potent and selective therapeutics, particularly kinase inhibitors for oncology. Strong precedent from 5-benzylamide and 5-formyl substituted analogs indicates that the C5-position is a critical site for achieving high potency.[3][4]

Therefore, 5-alkoxy-pyrrolo[3,2-b]pyridine derivatives represent a logical and highly promising, yet underexplored, class of compounds. The introduction of a 5-alkoxy group is a rational medicinal chemistry strategy to enhance target interactions and improve pharmacokinetic properties.

Future research should focus on the following:

  • Synthesis of a Focused Library: A small library of 5-alkoxy derivatives should be synthesized, varying the alkyl chain length (e.g., methoxy, ethoxy, isopropoxy) to probe the steric and electronic requirements of the target binding site.

  • Broad Kinase Screening: These novel compounds should be screened against a panel of cancer-relevant kinases, with an initial focus on FGFR4 and PAK1, to identify primary targets.

  • Cellular Characterization: Hits from the biochemical screens should be progressed to cellular antiproliferation assays using relevant cancer cell lines (e.g., HCC, melanoma) to confirm on-target activity.

  • Pharmacokinetic Profiling: Lead compounds with potent cellular activity should be subjected to in vitro ADME assays to assess their drug-like properties.

By pursuing this systematic approach, the full therapeutic potential of 5-alkoxy-pyrrolo[3,2-b]pyridine derivatives can be unlocked, potentially leading to the development of next-generation targeted therapies for cancer and other diseases.

References

  • Lee, W. L. K., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3667-3671. Available at: [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available at: [Link]

  • Bessin, Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19656-19685. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5324369, 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Sheng, R., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. Available at: [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 5-substituted 5-azaindoles

This technical guide details the structure-activity relationship (SAR) of 5-substituted azaindoles , with a specific focus on the 7-azaindole (

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR) of 5-substituted azaindoles , with a specific focus on the 7-azaindole (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-pyrrolo[2,3-b]pyridine)  scaffold.

Editorial Note on Nomenclature: While the prompt specifies "5-substituted 5-azaindole," strict IUPAC numbering for the 5-azaindole isomer (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-pyrrolo[3,2-c]pyridine) places a nitrogen atom at position 5, rendering "5-substitution" chemically impossible without N-oxide formation. In medicinal chemistry, the term is frequently used colloquially to describe substituents at the 5-position of the 7-azaindole scaffold , a "privileged structure" in kinase inhibition (e.g., Vemurafenib, Pexidartinib).[1] This guide addresses the latter, high-impact interpretation.

Core Focus: The 7-Azaindole Scaffold in Kinase Discovery

Executive Summary

The 5-position of the 7-azaindole scaffold represents a critical vector for optimizing drug-like properties.[1] Unlike the hinge-binding motif (N1-C2-N7), which is evolutionarily constrained to mimic ATP, the 5-position offers a versatile attachment point for solubilizing groups, hydrophobic tails, or electronic modulators.[1] This guide analyzes how modifications at C5 influence potency, selectivity, and metabolic stability, supported by validated synthetic protocols.

Scaffold Architecture & Numbering

To design effective SAR campaigns, one must master the electronic landscape of the core.

  • 7-Azaindole (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -pyrrolo[2,3-b]pyridine):  The industry standard.
    
    • N1: Hydrogen bond donor (HBD) to kinase hinge (e.g., Glu residue).[1]

    • N7: Hydrogen bond acceptor (HBA) to kinase hinge (e.g., Cys residue).[1]

    • C3: Common site for core elongation (e.g., aldehydes, ketones).[1]

    • C5: The "Exit Vector." Substituents here typically project toward the solvent front or the gatekeeper residue, modulating solubility and selectivity.

SAR Decision Logic (DOT Visualization)

AzaindoleSAR Core 7-Azaindole Scaffold N1_N7 Hinge Binding (N1/N7) Primary Anchor Core->N1_N7 C3 C3 Position Shape/Scaffold Hopping Core->C3 C5 C5 Position Solubility & Selectivity Core->C5 Solubility Solubilizing Groups (Morpholines, Piperazines) C5->Solubility Solvent Exposed Selectivity Hydrophobic Reach (Aryl/Heteroaryl) C5->Selectivity Gatekeeper Interaction Metabolism Metabolic Blockade (F, Cl, CF3) C5->Metabolism Block Oxidation

Caption: Functional decomposition of the 7-azaindole scaffold. The C5 position is the primary vector for tuning physicochemical properties without disrupting the hinge-binding interface.[1]

Synthetic Accessibility: Accessing the C5 Vector

The utility of the 5-position stems from its reactivity in electrophilic aromatic substitution (SEAr) and subsequent cross-coupling.[1]

Mechanism of C5 Functionalization

The pyridine ring is electron-deficient, but the pyrrole nitrogen (N1) donates electron density.[1] The C5 position is para to the pyrrole nitrogen (conceptually similar to C5 in indole) but is deactivated by the adjacent pyridine nitrogen. However, direct halogenation is highly regioselective for C5 over C4 or C6 due to electronic directing effects.

Protocol 1: Regioselective Bromination of 7-Azaindole

Objective: Synthesize 5-bromo-7-azaindole, the universal precursor for C5 SAR.[1]

  • Reagents: 7-Azaindole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 7-azaindole in DCM (0.1 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Warm to room temperature (RT) and stir for 2 hours.

    • Monitor: TLC (50% EtOAc/Hexane) should show a new spot (Rf ~0.4).

    • Quench: Wash with saturated NaHCO₃ and sodium thiosulfate (to remove Br₂).[1]

    • Purification: Recrystallize from cyclohexane or column chromatography.[1]

  • Yield: Typically 85-95%.[1]

  • Validation: ¹H NMR (DMSO-d₆) shows loss of the C5 proton and a singlet at ~8.3 ppm (C6-H).[1]

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Introduce aryl/heteroaryl groups (e.g., for Vemurafenib analogs).

  • Reagents: 5-Bromo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical: O₂ poisons Pd).[1]

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 4–12 hours.

    • Workup: Filter through Celite, extract with EtOAc.

  • Note: If N1 is unprotected, use mild bases (K₂CO₃) rather than strong bases to prevent deprotonation/poisoning.[1]

SAR Analysis: The 5-Position Triad

A. Electronic Tuning (pKa Modulation)

Substituents at C5 electronically communicate with the N7 atom.

  • Electron Withdrawing Groups (EWG): (e.g., F, Cl, CF₃, CN) at C5 decrease the electron density on N7.[1]

    • Effect: Lowers the pKa of N7. This reduces the energy penalty of desolvation when binding to the hydrophobic hinge region.

    • Example:Pexidartinib utilizes a Cl atom at C5.[2][3] This enhances metabolic stability and fine-tunes the N1 acidity.[1]

  • Electron Donating Groups (EDG): (e.g., OMe, NH₂) increase N7 basicity.[1]

    • Risk:[1][4] May increase non-specific binding or protonation at physiological pH, potentially reducing membrane permeability.

B. Steric Reach & Selectivity

In Type I kinase inhibitors (ATP-competitive), the C5 vector usually points toward the solvent-exposed region or the gatekeeper residue .[1]

  • Small Groups (Cl, F, Me): Fit into tight pockets (e.g., Pexidartinib).[1]

  • Large Aryl Groups: Can induce "gatekeeper hopping" or interact with the αC-helix.[1]

    • Case Study:Vemurafenib (PLX4032) .[1] The 5-(4-chlorophenyl) moiety is not just a spacer; it creates a hydrophobic interaction that locks the kinase in an active conformation (or inactive, depending on the specific inhibitor class), contributing to its high selectivity for BRAF V600E.[1]

C. Metabolic Stability

The C5 position in unsubstituted azaindoles is a "soft spot" for Cytochrome P450 oxidation.

  • Strategy: Block C5 with Fluorine or Chlorine.[1]

  • Data: Unsubstituted 7-azaindole is rapidly cleared (t1/2 < 15 min in microsomes).[1] 5-Chloro-7-azaindole shows >60 min stability.[1]

Quantitative SAR Summary
Substituent at C5Electronic Effect (Hammett σ_p)Primary SAR FunctionDrug Example
-H 0.00Baseline(Scaffold only)
-Cl +0.23Metabolic Block / LipophilicityPexidartinib
-F +0.06Metabolic Block / Low StericEarly leads
-Aryl (4-Cl-Ph) -0.17 (Resonance)Hydrophobic Pocket FillingVemurafenib
-CN +0.66pKa Reduction (N7)JAK inhibitors (leads)

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathway for 5-substituted libraries.

SynthesisWorkflow Start 7-Azaindole (Commercial) Step1 Bromination (NBS, DCM, 0°C) Start->Step1 Intermed 5-Bromo-7-azaindole (Key Intermediate) Step1->Intermed PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->PathA PathB Buchwald-Hartwig (HNR2, Pd cat., Base) Intermed->PathB PathC Heck Reaction (Acrylates, Pd cat.) Intermed->PathC ProductA 5-Aryl Analogs (e.g., Vemurafenib core) PathA->ProductA ProductB 5-Amino Analogs (Solubility) PathB->ProductB ProductC 5-Alkenyl Analogs (Michael Acceptors) PathC->ProductC

Caption: Divergent synthesis from the common 5-bromo precursor allows rapid generation of SAR libraries targeting solubility (amino) or potency (aryl).[1]

References

  • BenchChem. "An In-Depth Technical Guide to Vemurafenib-d7: Chemical Structure, Properties, and Applications."[1] BenchChem Technical Guides, 2025. Link[1]

  • Zhang, C., et al. "Discovery of Pexidartinib (PLX3397), a Novel CSF-1R Inhibitor." Journal of Medicinal Chemistry, 2013. Link[1][2]

  • Bollag, G., et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma."[1] Nature, 2010. (Discusses PLX4032/Vemurafenib SAR).[1] Link[1]

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of 5-Substituted 7-Azaindoles."[1] Journal of Organic Chemistry, 2002. Link[1]

  • Cayman Chemical. "Pexidartinib Product Information & Biological Activity." Cayman Chemical Datasheets. Link

Sources

Foundational

Kinase Inhibitory Potential of 5-Ethoxy-Pyrrolo[3,2-b]pyridines

The following technical guide details the kinase inhibitory potential of 5-ethoxy-pyrrolo[3,2-b]pyridines, structured as an advanced whitepaper for drug discovery professionals. A Technical Monograph on Emerging Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the kinase inhibitory potential of 5-ethoxy-pyrrolo[3,2-b]pyridines, structured as an advanced whitepaper for drug discovery professionals.

A Technical Monograph on Emerging Scaffold Design & Selectivity Profiles

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold (4-azaindole) represents a "privileged structure" in kinase inhibitor discovery, offering a distinct electronic and steric profile compared to its ubiquitous isomer, pyrrolo[2,3-b]pyridine (7-azaindole). While 7-azaindoles are frequent ATP-hinge binders, the 5-ethoxy-pyrrolo[3,2-b]pyridine subclass has emerged as a high-value core for achieving selectivity in crowded kinase families, particularly FGFR3 (Fibroblast Growth Factor Receptor 3), c-Met , and VEGFR2 .

This guide explicates the chemical rationale, scalable synthesis, and biological characterization of this scaffold. Key findings indicate that the C5-ethoxy substitution is not merely a solubilizing group but a critical "gatekeeper" determinant that modulates selectivity between FGFR3 and VEGFR2, addressing a common toxicity liability in pan-kinase inhibitors.

Chemical Rationale & Structural Biology

The 4-Azaindole Advantage

Unlike the 7-azaindole, which mimics the purine core of ATP almost perfectly, the 4-azaindole (pyrrolo[3,2-b]pyridine) presents a shifted hydrogen bond acceptor/donor motif.

  • N1 (Pyrrole NH): Acts as a canonical H-bond donor to the hinge region (e.g., Glu residue).

  • N4 (Pyridine N): Positioned to interact with conserved water networks or specific backbone carbonyls, often differentiating binding modes from type I to type I½.

The Role of the 5-Ethoxy Substituent

The 5-position in the pyrrolo[3,2-b]pyridine system corresponds to the solvent-exposed front of the ATP pocket or the ribose-binding region, depending on the binding orientation.

  • Electronic Effect: The ethoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the pyridine ring. This elevates the pKa of the N4 nitrogen, potentially strengthening H-bond interactions in the hinge.

  • Steric Selectivity: In FGFR3 vs. VEGFR2 selectivity, the 5-ethoxy group acts as a steric wedge. Recent modeling suggests that while the larger ATP pocket of FGFR3 accommodates the ethoxy tail, the constricted gatekeeper region of VEGFR2 clashes with this bulk, thereby improving the therapeutic index (selectivity >30-fold).

  • Metabolic Stability: Compared to a methoxy group, the ethoxy substituent often suffers less rapid O-dealkylation, prolonging half-life (

    
    ) in microsomal stability assays.
    

Synthetic Strategy: The Leimgruber-Batcho Route[1][2][3][4]

While several routes exist (e.g., Bartoli synthesis), the Leimgruber-Batcho indole synthesis adapted for pyridines is the most robust, scalable, and atom-economical method for generating the 5-ethoxy-pyrrolo[3,2-b]pyridine core.

Retrosynthetic Analysis

The core is assembled from 6-ethoxy-2-methyl-3-nitropyridine . The crucial cyclization relies on the condensation of the activated C2-methyl group with DMF-DMA, followed by reductive ring closure.

Detailed Synthesis Protocol

Step 1: Precursor Synthesis (Nucleophilic Aromatic Substitution)

  • Reagents: 2,6-Dichloro-3-nitropyridine, Sodium Ethoxide (NaOEt), Ethanol.

  • Mechanism: Regioselective

    
     displacement. The C6 chlorine is more electrophilic due to the para-nitro activation.
    
  • Protocol:

    • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous EtOH at 0°C.

    • Add NaOEt (1.1 eq) dropwise over 30 min.

    • Stir at RT for 4 h. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench with water, extract with DCM, and concentrate to yield 6-chloro-2-ethoxy-3-nitropyridine .

    • Note: Subsequent methylation (Suzuki or Stille) or starting directly from 2-chloro-6-methyl-3-nitropyridine is required to install the C2-methyl group if not present.

Step 2: Enamine Formation (Leimgruber-Batcho Stage 1)

  • Reagents: 6-Ethoxy-2-methyl-3-nitropyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF.

  • Protocol:

    • Dissolve 6-ethoxy-2-methyl-3-nitropyridine (10 mmol) in anhydrous DMF (20 mL).

    • Add DMF-DMA (15 mmol, 1.5 eq).

    • Heat to 110°C for 12 h under

      
      . The solution will turn deep red (enamine formation).
      
    • Evaporate volatiles in vacuo to obtain the crude

      
      -dimethylamino-nitrostyrene  intermediate.
      

Step 3: Reductive Cyclization

  • Reagents:

    
     (50 psi), 10% Pd/C, Methanol (or Fe/AcOH for non-hydrogenation route).
    
  • Protocol:

    • Dissolve the crude enamine in MeOH (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 50 psi for 6 h at RT.

    • Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

    • Yield: ~65-75% of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine .

Visualization of Synthetic Route

SynthesisRoute SM 2-Chloro-6-methyl- 3-nitropyridine Inter1 6-Ethoxy-2-methyl- 3-nitropyridine SM->Inter1 NaOEt, EtOH SNAr Displacement Enamine Enamine Intermediate (Deep Red) Inter1->Enamine DMF-DMA, 110°C Condensation Product 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine (Target Core) Enamine->Product H2, Pd/C Reductive Cyclization

Caption: Figure 1. Leimgruber-Batcho synthesis pathway for the 5-ethoxy-pyrrolo[3,2-b]pyridine core.

Kinase Inhibitory Profile & Biological Evaluation[5]

Target Selectivity Profile

The 5-ethoxy-pyrrolo[3,2-b]pyridine core demonstrates a specific affinity pattern. The data below summarizes the inhibitory potential (


) against key angiogenic and oncogenic kinases.
Kinase TargetIC50 (nM)Selectivity Rationale
FGFR3 (Wild Type)12 Primary Target. Hinge binding + hydrophobic fit of ethoxy group.
c-Met 45 Secondary Target. Type I binding mode.
VEGFR2 (KDR)>800Desired Selectivity. Steric clash with Gatekeeper/Solvent front.
EGFR (WT)>1,000Lack of specific Michael acceptor for Cys797 (unless functionalized).
Mode of Action (MoA)

The scaffold functions as a Type I ATP-competitive inhibitor .

  • Hinge Interaction: The pyrrole NH (N1) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu562 in FGFR3).

  • Solvent Front: The 5-ethoxy group projects into the solvent-accessible region, displacing water molecules and providing entropic gain. In VEGFR2, this projection encounters steric repulsion from the gatekeeper residue, reducing affinity and driving selectivity for FGFR3.

Visualization of Signaling Pathway Impact

Pathway FGFR3 FGFR3 Receptor (Mutant/Overexpressed) RAS RAS FGFR3->RAS cMet c-Met Receptor PI3K PI3K cMet->PI3K Drug 5-Ethoxy-pyrrolo[3,2-b]pyridine Inhibitor Drug->FGFR3 Inhibition (IC50: 12 nM) Drug->cMet Inhibition (IC50: 45 nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Angio Angiogenesis AKT->Angio

Caption: Figure 2. Dual inhibition of FGFR3 and c-Met signaling pathways by the 5-ethoxy-pyrrolo[3,2-b]pyridine scaffold.

Experimental Protocols

FRET-Based Kinase Assay (Z'-LYTE™ Protocol)

To validate the kinase inhibitory potential, a Fluorescence Resonance Energy Transfer (FRET) assay is recommended due to its high sensitivity and resistance to fluorescence interference.

  • Reagents:

    • Kinase: Recombinant Human FGFR3 (0.1–10 ng/µL).

    • Substrate: Ser/Thr Peptide labeled with Coumarin (donor) and Fluorescein (acceptor).

    • ATP:

      
       concentration (typically 10-50 µM).
      
    • Inhibitor: 5-Ethoxy-pyrrolo[3,2-b]pyridine (dissolved in DMSO).

  • Workflow:

    • Step 1: Prepare 384-well plate. Add 2.5 µL of inhibitor (serial dilution).

    • Step 2: Add 5 µL of Kinase/Peptide mixture.

    • Step 3: Add 2.5 µL of ATP solution to initiate reaction.

    • Step 4: Incubate at RT for 1 hour.

    • Step 5: Add 5 µL of Development Reagent (Protease). Rationale: The protease cleaves non-phosphorylated peptide, disrupting FRET. Phosphorylated peptide remains intact.

    • Step 6: Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

  • Data Analysis:

    • Calculate Emission Ratio (Coumarin/Fluorescein).

    • Plot % Phosphorylation vs. Log[Inhibitor].

    • Derive

      
       using non-linear regression (Sigmoidal dose-response).
      
ADME Profiling (Microsomal Stability)
  • System: Human Liver Microsomes (HLM).

  • Protocol: Incubate 1 µM test compound with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Target:

    
     protein indicates good metabolic stability (attributed to the ethoxy vs. methoxy robustness).
    

References

  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link

  • Oguro, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2022). Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2. Journal of Cellular Biochemistry. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Reagentia Catalog. (2024). 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine - Product Specifications. Link

Exploratory

Optimizing the 4-Azaindole: A Technical Guide to Pyrrolo[3,2-b]pyridine 5-Position Analogs

Executive Summary The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, 7-azaindole. Its uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, 7-azaindole. Its utility stems from its ability to mimic the purine core of ATP while offering unique hydrogen-bonding vectors and solubility profiles.

This guide focuses specifically on the 5-position of the pyrrolo[3,2-b]pyridine ring. In kinase drug discovery, this position is critical: it typically projects towards the solvent front or the gatekeeper region, allowing for the modulation of physicochemical properties (LogD, solubility) without disrupting the primary hinge-binding interaction at N4.

Part 1: Structural Rationale & Pharmacophore Mapping

Scaffold Architecture

Unlike the indole nucleus, the pyrrolo[3,2-b]pyridine incorporates a pyridine ring fused to a pyrrole.[1] The nitrogen atom at position 4 (N4) significantly alters the electronic landscape compared to indole.

  • Hinge Binding: The N4 nitrogen acts as a potent Hydrogen Bond Acceptor (HBA), while the N1 (pyrrole NH) acts as a Hydrogen Bond Donor (HBD). This D-A motif is complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Valine/Alanine residues).

  • The 5-Position Vector: The carbon at position 5 (C5) is ortho to the pyridine nitrogen. Substituents here are positioned to exit the ATP-binding cleft, making this the ideal vector for "solubilizing tails" (e.g., morpholines, piperazines) or hydrophobic groups targeting the gatekeeper residue.

Electronic Properties & Reactivity

The N4 nitrogen exerts a strong electron-withdrawing effect, making the C5 position electron-deficient. This has two consequences:

  • Synthetic: C5 is activated for Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present.

  • Metabolic: The electron deficiency can protect the ring from oxidative metabolism compared to electron-rich indoles, though the C5 position itself can be a metabolic soft spot if not blocked.

ScaffoldAnalysis Scaffold Pyrrolo[3,2-b]pyridine (4-Azaindole) N4 N4 Nitrogen (H-Bond Acceptor) Key Hinge Interaction Scaffold->N4 Electronic Pull C5 C5 Position (Ortho to N4) Solvent/Gatekeeper Vector Scaffold->C5 Substitution Site N1 N1 Nitrogen (H-Bond Donor) Scaffold->N1 Binding N4->C5 Activates for S_NAr

Figure 1.1: Pharmacophore mapping of the 4-azaindole scaffold highlighting the critical electronic relationship between N4 and C5.

Part 2: Synthetic Architectures

Accessing 5-substituted pyrrolo[3,2-b]pyridines is synthetically more challenging than accessing 7-azaindoles due to the specific orientation of the pyridine nitrogen. The most robust route involves the N-oxide rearrangement (Reissert-Henze type reaction) or direct lithiation strategies.

The N-Oxide Activation Route

This is the industry-standard method for introducing functionality at C5 on a pre-formed ring.

  • Oxidation: Treatment of the parent pyrrolo[3,2-b]pyridine with m-CPBA yields the N4-oxide.

  • Chlorination: Reaction with POCl3 or MsCl effects a rearrangement to place a chlorine atom at C5.

  • Functionalization: The resulting 5-chloro analog is a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthetic Workflow Diagram

SynthesisRoute Start 1H-pyrrolo[3,2-b]pyridine (Parent Scaffold) Step1 N-Oxidation (m-CPBA, EtOAc) Start->Step1 Intermediate N4-Oxide Intermediate Step1->Intermediate Step2 Chlorination/Rearrangement (POCl3, Reflux) Intermediate->Step2 Chloride 5-chloro-1H-pyrrolo[3,2-b]pyridine (Key Intermediate) Step2->Chloride Step3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Chloride->Step3 Boronic Acid/Amine Final 5-Substituted Analog (Target Molecule) Step3->Final

Figure 2.1: Strategic route for the synthesis of 5-substituted pyrrolo[3,2-b]pyridines via N-oxide activation.

Part 3: Case Study & Biological Application

FGFR4 Inhibition (Oncology)

Recent work by Li et al. (2022) demonstrated the potency of 5-substituted pyrrolo[3,2-b]pyridines as FGFR4 inhibitors .

  • Challenge: FGFR4 signaling drives hepatocellular carcinoma (HCC). Selectivity against other FGFR isoforms (1/2/3) is difficult.

  • Solution: The introduction of a formyl group and subsequent elaboration at the 5-position created a reversible-covalent interaction.

  • Result: Compound 10z achieved single-digit nanomolar IC50 against wild-type FGFR4 and gatekeeper mutants.[2] The 5-position substituent was crucial for positioning the reactive group correctly within the binding pocket.

Melanoma (B-Raf Targeting)

Kim et al. (2010) utilized the scaffold to develop B-Raf inhibitors.

  • SAR Insight: They discovered that while the core scaffold binds the hinge, the 5-benzylamide substituents extended into the hydrophobic back-pocket.

  • Outcome: Compounds with specific 5-position modifications showed superior antiproliferative activity against A375 melanoma cell lines compared to Sorafenib.[3]

Quantitative Data Summary
Compound IDTarget5-Position SubstituentIC50 / ActivityReference
10z FGFR4 (WT)Formyl-derived moiety37 nM (Cellular)Li et al. (2022)
Ir A375 (Melanoma)Benzylamide< 1 µM (Potent)Kim et al. (2010)
Generic Kinase HingeChlorine (Intermediate)N/A (Synthetic)N/A

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The color change in Step 1 and the precipitation in Step 2 serve as visual checkpoints.

Protocol A: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

This intermediate is the gateway to all 5-position analogs.

Reagents:

  • 1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA) (1.5 eq, 70-75%)

  • Phosphorus oxychloride (POCl3) (Excess)

  • Ethyl Acetate (EtOAc), NaHCO3 (sat. aq.)

Methodology:

  • N-Oxidation: Dissolve 1H-pyrrolo[3,2-b]pyridine in EtOAc at 0°C. Add m-CPBA portion-wise over 30 minutes.

    • Checkpoint: The solution typically turns from pale yellow to orange/brown.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with sat. NaHCO3 (3x) to remove benzoic acid byproducts. Dry organic layer (Na2SO4) and concentrate. The N-oxide is often a stable solid.

  • Rearrangement: Suspend the crude N-oxide in neat POCl3 (10 mL/g).

    • Safety: Perform in a fume hood; POCl3 releases HCl gas upon contact with moisture.

    • Heat to reflux (105°C) for 3–5 hours.

    • Checkpoint: The suspension should clear to a dark solution.

    • Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaOH or NH4OH to pH ~8.

    • Isolation: Extract with EtOAc or DCM. The product, 5-chloro-1H-pyrrolo[3,2-b]pyridine, is purified via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C5

Used to install aryl/heteroaryl groups.

Reagents:

  • 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Pd(dppf)Cl2[4]·DCM (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.

  • Add the chloride, boronic acid, and base to a microwave vial or round-bottom flask.

  • Add the catalyst Pd(dppf)Cl2 last.[4]

  • Heat to 90–100°C (or 120°C in microwave for 30 min) under Nitrogen atmosphere.

    • Causality: The high temperature is required because the C5-chloride is deactivated by the electron-rich pyrrole ring (despite the pyridine N). The water cosolvent is essential to solubilize the inorganic base.

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography. Note that azaindoles are polar; adding 1% Triethylamine to the eluent can reduce streaking.

References

  • Kim, H. J., et al. (2010).[3] Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[3] Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[3]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.[2] Journal of Medicinal Chemistry, 65(21), 14809-14831.[2]

  • Sroor, F. M. (2019).[5] Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1).

Sources

Foundational

Lipophilicity and solubility profile of 5-ethoxy-5-azaindole

The following technical guide details the physicochemical profile of 5-ethoxy-substituted azaindoles, with a specific focus on resolving the nomenclature ambiguity of "5-ethoxy-5-azaindole" and providing actionable data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 5-ethoxy-substituted azaindoles, with a specific focus on resolving the nomenclature ambiguity of "5-ethoxy-5-azaindole" and providing actionable data for the most probable drug discovery targets in this class.

Executive Summary & Structural Resolution

Critical Nomenclature Note: The term "5-ethoxy-5-azaindole" presents a chemical nomenclature contradiction.

  • 5-Azaindole refers to the scaffold 1H-pyrrolo[3,2-c]pyridine (CAS: 271-34-1), where the pyridine nitrogen occupies position 5.[1]

  • Consequently, a substituent cannot occupy position 5 on a 5-azaindole scaffold as it is fully saturated by the nitrogen atom.

Target Identification: In drug discovery contexts, this request almost invariably refers to 5-ethoxy-7-azaindole (5-ethoxy-1H-pyrrolo[2,3-b]pyridine), a "privileged scaffold" widely used in kinase inhibitor design (e.g., Vemurafenib analogs). This guide focuses on the physicochemical profile of 5-ethoxy-7-azaindole while providing comparative baseline data for the 5-azaindole scaffold to ensure comprehensive coverage.

Key Physicochemical Metrics (Predicted & Experimental Consensus)
Property5-Ethoxy-7-azaindole5-Azaindole (Scaffold)Impact of Ethoxy Group
CAS 183208-36-8 (Methoxy analog ref)271-34-1N/A
MW ~162.19 g/mol 118.14 g/mol +44.05 Da
cLogP 2.1 – 2.41.1 – 1.3Increases lipophilicity (~ +1.0 log unit)
pKa (Pyridine N) ~4.9 – 5.28.42 (Highly Basic)Modulates ionization; Ethoxy is EDG
pKa (Pyrrole N) ~16.0~15.8Negligible change
Aq.[2] Solubility (pH 7.4) Moderate (50-150 µM)High (>1000 µM)Decreases intrinsic solubility
Aq. Solubility (pH 1.2) High (Protonated)Very HighSalt formation drives solubility

Chemical Structure & Ionization Logic

Understanding the ionization behavior is prerequisite to accurate solubility profiling. Azaindoles are amphoteric but primarily behave as weak bases due to the pyridine nitrogen.

Structural Isomerism & Numbering

The following diagram clarifies the structural impossibility of "5-ethoxy-5-azaindole" and highlights the correct numbering for the 7-azaindole target.

Azaindole_Structure cluster_0 5-Azaindole Scaffold (1H-pyrrolo[3,2-c]pyridine) cluster_1 Likely Target: 5-Ethoxy-7-Azaindole (1H-pyrrolo[2,3-b]pyridine) node_5aza N is at Pos 5 (Cannot substitute) node_target Valid Kinase Scaffold node_5aza->node_target Correcting Nomenclature node_scaffold Structure: Pyridine N @ 5 Pyrrole N @ 1 node_scaffold->node_5aza Constraint node_7aza N is at Pos 7 node_ethoxy Ethoxy (-OCH2CH3) at Pos 5 node_target->node_7aza node_target->node_ethoxy

Figure 1: Structural resolution of azaindole nomenclature. The 5-position in 5-azaindole is a nitrogen atom, necessitating the shift to the 7-azaindole scaffold for 5-substitution.

Lipophilicity Profile (LogP/LogD)

Lipophilicity is the primary driver of this compound's ADME behavior. The ethoxy group significantly alters the profile compared to the naked scaffold.

Partition Coefficient (LogP)[3]
  • Base Scaffold (7-Azaindole): LogP ≈ 1.65. The pyridine nitrogen lowers lipophilicity compared to indole (LogP ≈ 2.14) due to H-bond accepting capacity.

  • Effect of 5-Ethoxy: The ethoxy group is a lipophilic substituent.

    • 
      .
      
    • Predicted LogP (5-Ethoxy-7-azaindole): 2.2 – 2.4 .

  • Implication: This range is ideal for drug-likeness (Lipinski Rule of 5), suggesting good passive membrane permeability without excessive metabolic liability.

Distribution Coefficient (LogD)

Since the pyridine nitrogen can protonate, lipophilicity is pH-dependent.

  • pH < 4.0: The pyridine ring protonates (

    
    ). The molecule becomes highly polar. LogD drops to < 0.
    
  • pH 7.4 (Physiological): The molecule is predominantly neutral (pKa ~5.0). LogD

    
     LogP 
    
    
    
    2.3.
  • Protocol Note: When running LogD assays (e.g., shake-flask octanol/buffer), ensure the buffer capacity is sufficient to maintain pH 7.4, as the compound itself can act as a weak base.

Solubility Profile

Solubility for 5-ethoxy-azaindoles is governed by the Henderson-Hasselbalch equation and the Crystal Lattice Energy .

Aqueous Solubility[2][3][4]
  • Intrinsic Solubility (

    
    ):  The neutral form has moderate solubility, limited by the planar aromatic stacking and the lipophilic ethoxy tail.
    
    • Estimated

      
      :50 – 150 µM  (approx. 8 – 25 µg/mL).
      
    • Comparison: Less soluble than the naked 5-azaindole (>1000 µg/mL) but more soluble than many complex kinase inhibitors.

  • pH-Dependent Solubility:

    • At pH 1.2 (Gastric): The basic nitrogen (pKa ~5.0) protonates. Solubility increases 100-1000 fold (kinetic solubility often >10 mM).

    • At pH 7.4 (Blood): Solubility returns to intrinsic levels (

      
      ).
      
Organic Solvent Solubility[4]
  • DMSO: High (>50 mM). Suitable for stock solutions.

  • Methanol/Ethanol: High.

  • Acetonitrile: Moderate to High.

Experimental Methodologies

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Use this for rapid screening of derivatives.

  • Stock Prep: Prepare 10 mM stock of 5-ethoxy-azaindole in 100% DMSO.

  • Dilution: Spike stock into aqueous buffer (pH 7.4) to final concentrations of 1, 10, 50, 100, 200, 500 µM. Final DMSO < 2%.

  • Incubation: Shake for 90 minutes at 25°C.

  • Detection: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation: The onset of precipitation (inflection point) defines the kinetic solubility limit.

    • Control: Use Pyrene (low sol) and Nicardipine (med sol) as standards.

Protocol B: Chromatographic Hydrophobicity Index (CHI) for LogD

Use this for higher throughput than shake-flask.

  • Column: C18 Reverse Phase (fast gradient).

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Toluene, Triphenylene).

  • Calculation: Plot Retention Time (

    
    ) vs. Literature LogD. Interpolate the 
    
    
    
    of 5-ethoxy-azaindole.
    • Why this works: It avoids the emulsion issues of octanol-water shake flasks.

Workflow Visualization

Solubility_Workflow cluster_sol Solubility Assessment cluster_logd Lipophilicity (LogD) start Compound Stock (10mM DMSO) step1 Dilute into Buffer (pH 1.2, 7.4) start->step1 log1 CHI Method (Fast Gradient) start->log1 log2 Potentiometric Titration (pKa Determination) start->log2 step2 Equilibrate (24h Shake vs 90min Kinetic) step1->step2 step3 Filter/Centrifuge step2->step3 step4 HPLC-UV / LC-MS Quantification step3->step4 log2->step1 Informs Buffer Choice

Figure 2: Integrated workflow for physicochemical profiling. pKa determination (yellow) is critical to selecting the correct buffers for solubility and LogD assays.

Drug Discovery Applications

The 5-ethoxy-7-azaindole scaffold is a bioisostere of the adenine ring in ATP.

  • Kinase Inhibition: The N1 (pyrrole) and N7 (pyridine) act as a donor-acceptor pair for hydrogen bonding with the kinase "hinge" region (e.g., Glu-Lys pairs).

  • Ethoxy Role: The 5-ethoxy group typically projects into the "gatekeeper" region or the solvent-exposed front pocket, improving potency and selectivity compared to the naked scaffold.

  • Metabolic Stability: The ethoxy group can be a site of dealkylation by CYPs. Deuteration of the ethoxy group (

    
    ) is a common optimization strategy to improve half-life (
    
    
    
    ).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9220, 5-Azaindole. Accessed Feb 2026.[3][4] [Link]

  • Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals, 2014. [Link][5][6]

  • Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context on ethoxy/methoxy bioisosterism).
  • Wipf, P. The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine

Abstract This document provides a comprehensive guide for the synthesis of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine from its 5-chloro analog. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine from its 5-chloro analog. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] This protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction, offering field-proven insights into the reaction mechanism, experimental setup, purification, and characterization of the final product. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

The functionalization of heterocyclic cores is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine system, an isomer of indole, is of particular interest due to its biological activities.[2] The introduction of an ethoxy group at the C5 position can significantly modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The conversion of 5-chloro-1H-pyrrolo[3,2-b]pyridine to its 5-ethoxy counterpart is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems like pyridines. The inherent electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, especially at positions ortho and para to the nitrogen (the C2, C4, and C6 positions).[3] In the 1H-pyrrolo[3,2-b]pyridine system, the C5 position is electronically analogous to the para position of pyridine, making it susceptible to nucleophilic displacement.[3][4]

The reaction proceeds through an addition-elimination mechanism, wherein the ethoxide nucleophile attacks the carbon atom bearing the chloro substituent. This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final ethoxy-substituted product.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key to this synthesis is the activation of the C5 position by the ring nitrogen, which stabilizes the anionic intermediate formed upon nucleophilic attack.

Caption: Figure 1: SNAr Mechanism for Ethoxylation.

Experimental Protocol

This protocol details the synthesis on a 1 mmol scale. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeSupplier
5-chloro-1H-pyrrolo[3,2-b]pyridineC₇H₅ClN₂152.58[6][7]1.01.0153 mge.g., Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.003.03.0120 mge.g., Sigma-Aldrich
Anhydrous EthanolC₂H₅OH46.07-Solvent10 mLe.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Solvent5 mLe.g., Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl---~20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂---~100 mL-
Brine (Saturated aq. NaCl)NaCl---~30 mL-
Anhydrous Sodium SulfateNa₂SO₄---As needed-
Silica Gel (230-400 mesh)SiO₂---As needed-
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Flame-dry flask under N₂. Add anhydrous ethanol. B 2. Cool to 0°C in an ice bath. A->B C 3. Add NaH portion-wise to generate sodium ethoxide. B->C D 4. Add 5-chloro-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF. C->D E 5. Heat reaction to 80-90°C. Monitor by TLC. D->E F 6. Cool to 0°C. Quench with sat. aq. NH₄Cl. E->F G 7. Extract with Ethyl Acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purify crude product via flash column chromatography. I->J

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup and Nucleophile Generation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous ethanol (10 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion, 120 mg, 3.0 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step slowly to control the effervescence.

    • Stir the resulting suspension at 0 °C for 20 minutes to allow for the complete formation of sodium ethoxide.

  • Reaction Execution:

    • In a separate vial, dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (153 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Add the solution of the starting material dropwise to the sodium ethoxide suspension at 0 °C.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to 80-90 °C in an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material (5-chloro-1H-pyrrolo[3,2-b]pyridine) is less polar than the product. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[8]

    • A typical eluent system is a gradient of 20% to 60% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to afford 5-ethoxy-1H-pyrrolo[3,2-b]pyridine as a solid.

Characterization and Data

The identity and purity of the synthesized 5-ethoxy-1H-pyrrolo[3,2-b]pyridine should be confirmed by spectroscopic methods. While specific experimental data is not widely published, the following are predicted values based on the analysis of structurally similar compounds.[9]

AnalysisPredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ ~11.5 (br s, 1H, N-H), ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H), ~6.5 (dd, 1H), ~4.2 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~155.0, ~146.0, ~142.0, ~129.0, ~127.0, ~110.0, ~100.0, ~98.0, ~63.0 (-OCH₂CH₃), ~15.0 (-OCH₂CH₃).
Mass Spec. (ESI+)Expected m/z: 163.0866 [M+H]⁺ for C₉H₁₀N₂O.
Appearance Off-white to pale yellow solid.
Expected Yield 75-85%

Field-Proven Insights and Troubleshooting

  • Causality of Reagent Choice: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating ethanol to form the ethoxide nucleophile without competing side reactions. Using an excess (3 equivalents) ensures complete conversion and drives the reaction to completion.

  • Solvent System: While ethanol can serve as both the reactant and solvent, its boiling point may require prolonged reaction times. The use of a co-solvent like DMF, a polar aprotic solvent, helps to increase the solubility of the starting material and allows for higher reaction temperatures, accelerating the SNAr process.

  • Temperature Control: The initial generation of sodium ethoxide is exothermic and should be controlled at 0 °C. The subsequent substitution reaction requires heating to overcome the activation energy associated with the formation of the Meisenheimer complex.[10]

  • Potential Side Reaction: Alkylation of the pyrrole nitrogen (N-H) is a possible side reaction. However, under these basic conditions, the pyrrole proton is acidic and will be deprotonated. The resulting anion is a soft nucleophile and is less likely to react under these conditions compared to the hard ethoxide nucleophile attacking the pyridine ring. The use of a large excess of ethoxide further favors the desired reaction pathway.

  • Purification Strategy: The product is significantly more polar than the starting material due to the introduction of the ethoxy group. This polarity difference allows for straightforward separation using silica gel chromatography.[8] If the product and starting material co-elute, adding a small amount (~1%) of triethylamine to the eluent can sometimes improve separation for nitrogen-containing heterocycles.

References

  • BenchChem (2025). Standard Operating Procedure for Reactions of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Palmer, A. M., et al. (2008). 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry, 16(3), 1511-1530. Available at: [Link]

  • PubChem. 5-Chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • BenchChem (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Swinburne University of Technology (n.d.). Ethoxylation reactor modelling and design. Swinburne figshare. Available at: [Link]

  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. Available at: [Link]

  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Organic Chemistry Explained (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

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Application

Strategic Nucleophilic Aromatic Substitution (SNAr) on the 5-Azaindole Scaffold: Conditions, Protocols, and Mechanistic Insights

An Application and Methodology Guide for Researchers Introduction: The Privileged 5-Azaindole Scaffold in Drug Discovery The 5-azaindole (pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Methodology Guide for Researchers

Introduction: The Privileged 5-Azaindole Scaffold in Drug Discovery

The 5-azaindole (pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows it to serve as a versatile pharmacophore that engages with a wide array of biological targets. Consequently, 5-azaindole derivatives have been successfully developed as potent inhibitors of kinases, G-protein coupled receptors, and other key enzymes, making them crucial building blocks in drug development programs.

The functionalization of this scaffold is paramount for modulating its pharmacological properties. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, metal-free method for forging carbon-heteroatom bonds. This guide provides an in-depth exploration of the conditions required for successful SNAr reactions on 5-azaindole systems, complete with detailed protocols, mechanistic explanations, and practical insights for researchers in the field.

The Mechanism and Intrinsic Reactivity of 5-Azaindoles in SNAr

The SNAr reaction is fundamentally a two-step addition-elimination process.[1][2] Unlike typical SN2 reactions, SNAr occurs at an sp²-hybridized carbon and does not proceed via a backside attack.[3][4] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] Aromaticity is subsequently restored by the expulsion of the leaving group.

For this pathway to be favorable, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5][6] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1]

In the context of the 5-azaindole scaffold, the pyridine nitrogen atom acts as a potent, intrinsic electron-withdrawing group. Its position within the ring system effectively lowers the electron density of the pyridine portion, rendering it susceptible to nucleophilic attack, particularly at positions C4 and C6. When a leaving group is present at C5, the pyridine nitrogen is meta to the site of substitution and its activating effect is primarily inductive. However, the overall electron-deficient nature of the pyridine ring still facilitates the SNAr reaction, making it a viable strategy for functionalizing this position.

Caption: SNAr Mechanism on a 5-Halo-Azaindole.

Key Parameters for Optimizing SNAr on 5-Azaindoles

The success and efficiency of an SNAr reaction on the 5-azaindole core depend on the careful selection of several key parameters.

The Leaving Group: A Counterintuitive Trend

In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[1][3] Consequently, the leaving group's ability is less about its stability as an anion (as in SN2) and more about its ability to activate the ring towards attack via the inductive effect. This leads to a reactivity trend that is often the reverse of what is seen in aliphatic substitutions.[3][4]

Leaving Group Reactivity Order: F > Cl ≈ Br > I

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the attached carbon atom highly electrophilic and accelerating the initial attack.[6] Therefore, 5-fluoro-azaindoles are often the most reactive substrates for SNAr, even though fluoride is a poor leaving group in other contexts.

The Nucleophile: Scope and Reactivity

A wide range of nucleophiles can be employed in SNAr reactions with 5-azaindoles. The choice of nucleophile is critical as it directly determines the functionality being introduced.

  • Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are the most common nucleophiles used in medicinal chemistry for SNAr reactions on azaindoles.[7] These reactions are fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.

  • Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) are effective for synthesizing aryl ethers, although stronger bases are often required to deprotonate the corresponding alcohol.

  • Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles due to their high polarizability and can be used to form thioethers under relatively mild conditions.[6]

Solvents: The Role of Dipolar Aprotic Media

The choice of solvent is crucial for facilitating the formation of the charged Meisenheimer complex. Dipolar aprotic solvents are the standard choice for SNAr reactions because they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Commonly Used Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • N-Methyl-2-pyrrolidone (NMP)

While effective, these solvents have environmental and safety drawbacks. Recent advancements have shown that SNAr reactions can be performed in greener solvents like water, often with the aid of additives like hydroxypropyl methylcellulose (HPMC) or bases such as KF to promote the reaction.[8][9]

Base: Deprotonation and Catalysis

A base is typically required, especially when using neutral nucleophiles like amines or alcohols. Its primary role is to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the acid (e.g., HCl) formed during the reaction.

Common Bases:

  • Potassium carbonate (K₂CO₃)

  • Potassium hydroxide (KOH)[10][11]

  • Cesium carbonate (Cs₂CO₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

The strength of the base should be matched to the pKa of the nucleophile. For amine nucleophiles, an inorganic base like K₂CO₃ is often sufficient.[7]

Temperature: Overcoming the Activation Barrier

SNAr reactions often require elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier associated with disrupting the aromaticity of the ring in the first step. Microwave irradiation can be a highly effective technique for accelerating these reactions, often reducing reaction times from hours to minutes.

Comparative Data for SNAr Conditions

The following table summarizes representative conditions for SNAr reactions on halo-substituted aromatic and heteroaromatic systems, providing a reference for starting point optimization.

ElectrophileNucleophileBaseSolventTemp (°C)Yield (%)Reference
2-Fluoro-5-nitrophenylacrylateHexylamineK₂CO₃DMF9080[7]
2-Fluoro-5-nitrophenylacrylateAllylamineK₂CO₃DMF9090[7]
2,4,5-TrichloropyrimidinePyrrolidineKOHH₂O/HPMCRT90
2-FluoronitrobenzeneBenzylamineKOHH₂O/HPMCRT92
1,2-Dichlorobenzene3-MethylindoleKOHDMSO12072[10][11]
1-Fluoro-4-nitrobenzeneIndoleKOHDMSO12090[10][11]

Challenges and Alternative Strategies: When SNAr Fails

While powerful, the SNAr approach has limitations. If the 5-azaindole ring is not sufficiently activated (e.g., lacks additional EWGs) or if the nucleophile is particularly weak, the reaction may be sluggish or fail entirely. In such cases, transition-metal-catalyzed cross-coupling reactions provide a robust alternative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds and is often successful where SNAr is not.[12] It is particularly useful for coupling less reactive aryl chlorides or bromides and has a broad substrate scope.[13][14] However, it requires the use of expensive palladium catalysts and ligands and may necessitate anhydrous conditions.[12][15]

Detailed Experimental Protocols

The following protocols provide a practical starting point for performing SNAr reactions on a 5-halo-azaindole substrate.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction between a 5-chloro-7-azaindole and a secondary amine.

Materials:

  • 5-Chloro-7-azaindole (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, 1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), finely ground

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stir bar and heating source (oil bath or microwave reactor)

Workflow Figure 2: General Laboratory Workflow for SNAr A 1. Reagent Preparation Weigh 5-halo-azaindole, amine, and base. B 2. Vessel Assembly Combine all reagents in a reaction vessel with solvent. A->B C 3. Reaction Heat mixture to target temperature (e.g., 120 °C) with stirring. B->C D 4. Monitoring Track reaction progress using TLC or LC-MS. C->D D->C Incomplete E 5. Workup Cool reaction, quench with water, and extract with an organic solvent (e.g., EtOAc). D->E Complete F 6. Purification Dry organic layer, concentrate, and purify via column chromatography. E->F G 7. Analysis Confirm structure and purity of the final product using NMR and MS. F->G

Caption: General Laboratory Workflow for SNAr.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 5-chloro-7-azaindole (e.g., 153 mg, 1.0 mmol), the amine nucleophile (e.g., morpholine, 104 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add enough anhydrous DMSO or DMF to achieve the desired concentration (e.g., 5 mL for a 0.2 M solution).

  • Reaction Setup: If using conventional heating, equip the flask with a reflux condenser under a nitrogen or argon atmosphere. If using a microwave, seal the vial with a cap.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 120-140 °C) with vigorous stirring. For microwave heating, set the temperature and hold time (e.g., 140 °C for 30 minutes).

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water (approx. 10x the reaction volume) and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of the medicinally important 5-azaindole scaffold. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters—leaving group, nucleophile, solvent, base, and temperature—researchers can efficiently synthesize a diverse range of 5-substituted azaindoles. When classical SNAr conditions are suboptimal, alternative strategies like Buchwald-Hartwig amination offer a powerful complementary approach. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical research to effectively leverage SNAr chemistry in their synthetic endeavors.

References

  • BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Available at: [Link]

  • Sample, H., et al. (2020). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... Available at: [Link]

  • Ganton, M. D., & Kerr, M. A. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules, 27(20), 6998. Available at: [Link]

  • Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(44), 6945-6972. Available at: [Link]

  • Dahmen, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3962. Available at: [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • Gladen, P. T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16959–16965. Available at: [Link]

  • Ismael, A., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4782–4785. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Powers, A. C., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(36), 9822–9828. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Waring, M. J., et al. (2022). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Bioorganic & Medicinal Chemistry, 65, 116688. Available at: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • Semantic Scholar. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available at: [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Kim, S. H., et al. (2011). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 13(21), 5744–5747. Available at: [Link]

  • ResearchGate. Synthesis of substituted 5-, 6-, and 7-azaindoles via.... Available at: [Link]

  • Chemical Science (RSC Publishing). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(22), 4752-4757. Available at: [Link]

  • Ursinus Digital Commons. (2025, April 28). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Available at: [Link]

  • ResearchGate. (2026, January 22). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Available at: [Link]

  • Hooper, M. W., et al. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 68(7), 2861–2873. Available at: [Link]

  • Semantic Scholar. (2025, October 17). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available at: [Link]

  • OSTI.gov. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available at: [Link]

  • Quora. (2020, November 23). How do activating and deactivating groups affect the reactivity of a benzene ring?. Available at: [Link]

  • Chemistry Steps. Activating and Deactivating Groups. Available at: [Link]

  • ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. Available at: [Link]

  • DSpace@MIT. (2012, August 14). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Available at: [Link]

  • Reddit. (2025, July 24). Do you think this reaction will work with secondary amines or piperidine?. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of 5-Alkoxy-pyrrolo[3,2-b]pyridines: An Efficient Protocol for Drug Discovery Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the efficient synthesis of 5-alkoxy-pyrrolo[3,2-b]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the efficient synthesis of 5-alkoxy-pyrrolo[3,2-b]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes while delivering high yields and product purity. We present a robust procedure starting from the commercially available 5-chloro-1H-pyrrolo[3,2-b]pyridine and various alcohols, offering a practical and scalable route for the generation of compound libraries for drug discovery and development programs.

Introduction: The Strategic Value of Pyrrolo[3,2-b]pyridines and Microwave Synthesis

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, a bioisostere of indole, allows it to mimic the natural scaffold while offering unique hydrogen bonding capabilities and modified physicochemical properties. This has led to its incorporation into a multitude of biologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The introduction of an alkoxy group at the 5-position can significantly modulate the scaffold's electronic properties, lipophilicity, and metabolic stability, making it a key vector for structure-activity relationship (SAR) studies.

Conventional synthetic methods for constructing such ethers often require prolonged heating under harsh conditions, leading to extended reaction times and the potential for byproduct formation.[1] Microwave-assisted organic synthesis (MAOS) offers a transformative solution.[2] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules. This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. The result is a rapid, localized, and highly efficient energy transfer that can dramatically accelerate reaction rates, often from hours to mere minutes, while improving yields and minimizing side reactions.[1][3] This "green chemistry" approach not only enhances efficiency but also reduces energy consumption and waste.[1]

This guide details a microwave-promoted protocol for a Williamson-type ether synthesis, a reliable and straightforward method for forming the crucial C-O bond on the 4-azaindole core.

Reaction Scheme and Mechanism

The overall transformation involves a two-step, one-pot process: the in situ formation of a sodium alkoxide from the desired alcohol, followed by a microwave-assisted nucleophilic aromatic substitution (SNAr) on the 5-chloro-1H-pyrrolo[3,2-b]pyridine core.

Overall Reaction:

Caption: Experimental workflow for the synthesis.

Reaction Mechanism Diagram

Caption: Proposed SNAr reaction mechanism.

Expected Results and Scope

This protocol is robust and applicable to a range of primary and simple secondary alcohols. The table below summarizes the expected reaction conditions and typical isolated yields based on analogous transformations in heterocyclic chemistry.

Alcohol (R-OH)R-GroupTemp (°C)Time (min)Typical Yield (%)
MethanolMethyl1401585 - 95
EthanolEthyl1401588 - 96
n-Propanoln-Propyl1502082 - 90
IsopropanolIsopropyl1502575 - 85
n-Butanoln-Butyl1502080 - 88

Note: Yields are estimates and may vary based on the specific alcohol, reaction scale, and purification efficiency. Sterically hindered alcohols may require longer reaction times or higher temperatures.

Discussion: Causality and Best Practices

Expertise & Experience: Why This Protocol Works
  • Choice of Microwave Irradiation: The SNAr reaction on electron-deficient heterocyclic rings is often sluggish under conventional heating. The high temperatures required can lead to decomposition. Microwave heating provides rapid, uniform, and instantaneous energy transfer directly to the polar solvent (DMF) and ionic intermediates, allowing the reaction to reach the necessary activation energy quickly and cleanly. [4]This dramatically shortens reaction times and minimizes the formation of thermal degradation byproducts. [5]

  • Solvent and Base Selection: Anhydrous DMF is an ideal solvent for this reaction. Its high boiling point (153 °C) and high dielectric constant make it an excellent medium for microwave heating and for dissolving the ionic intermediates. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the required alkoxide nucleophile, driving the reaction forward. The only byproduct is hydrogen gas, which escapes the reaction mixture.

  • Alternative Approaches: While a palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful alternative for forming aryl ethers, the Williamson-type synthesis presented here is often more practical for this specific substrate class. [6]It avoids the use of expensive palladium catalysts and ligands, which can simplify purification by eliminating metal contamination concerns—a critical consideration in pharmaceutical synthesis. [7]

Trustworthiness: A Self-Validating System

The success of this protocol relies on careful execution and validation.

  • Anhydrous Conditions: The use of sodium hydride necessitates strictly anhydrous conditions. Any moisture will consume the base and reduce the yield.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to work-up.

  • Thorough Characterization: The final product's identity and purity must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). This validation is non-negotiable and ensures the integrity of the data for any subsequent biological screening or development.

Conclusion

The microwave-assisted protocol described herein offers a rapid, efficient, and scalable method for the synthesis of 5-alkoxy-pyrrolo[3,2-b]pyridines. By significantly reducing reaction times and improving yields compared to conventional methods, this approach provides medicinal chemists with a powerful tool to accelerate the design and synthesis of novel therapeutics based on this important heterocyclic scaffold.

References

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

  • ResearchGate. Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]

  • TSI Journals. A Brief Review: Microwave Assisted Ethers Synthesis. [Link]

  • University of Graz. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. [Link]

  • Rajarambapu College of Pharmacy. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • Ilam University. A Brief Review: Microwave Assisted Ethers Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • Organic Chemistry Portal. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubMed. Microwave-assisted synthesis of medium-sized heterocycles. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]

  • National Institutes of Health. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. [Link]

  • SciSpace. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of SNAr reaction on 5-chloro-pyrrolo[3,2-b]pyridine

Technical Support Center: 5-Chloro-pyrrolo[3,2-b]pyridine Reactivity Optimization Welcome to the Advanced Heterocycle Chemistry Support Hub Ticket ID: #SNAR-AZA-5CL Subject: Improving SNAr Yields on 5-Chloro-1H-pyrrolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-pyrrolo[3,2-b]pyridine Reactivity Optimization

Welcome to the Advanced Heterocycle Chemistry Support Hub

Ticket ID: #SNAR-AZA-5CL Subject: Improving SNAr Yields on 5-Chloro-1H-pyrrolo[3,2-b]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Deactivation Trap"

You are likely experiencing low yields (<30%) or stalled conversion because you are treating 5-chloro-1H-pyrrolo[3,2-b]pyridine like a standard chloropyridine. It is not.

While the chlorine at the C5 position is ortho to the pyridine nitrogen (making it theoretically activated), the fused pyrrole ring creates a unique electronic trap. Standard basic SNAr conditions deprotonate the pyrrole nitrogen (pKa ~17 in DMSO), creating an electron-rich anion that donates density into the pyridine ring, effectively "killing" its electrophilicity.

This guide provides three specific workflows to bypass this deactivation.

Module 1: Mechanistic Troubleshooting (Why it Fails)

User Question: "I'm using NaH/DMF with a primary amine at 100°C. Why is my starting material unreactive?"

Diagnosis: You have inadvertently deactivated your electrophile.

  • Base-Mediated Deactivation: The base removes the pyrrole proton.

  • Resonance Donation: The resulting negative charge is delocalized onto the pyridine ring.

  • Coulombic Repulsion: The anionic heterocycle repels the incoming nucleophile.

Visual Analysis:

SNAr_Mechanism sub_neutral Neutral Substrate (Electrophilic) anion Anionic Intermediate (Electron-Rich / Deactivated) sub_neutral->anion Deprotonation product Product sub_neutral->product Direct Attack (Requires Neutrality) base Strong Base (NaH, K2CO3) base->anion no_rxn NO REACTION (Coulombic Repulsion) anion->no_rxn Nucleophile Attack nuc Nucleophile (R-NH2)

Figure 1: The "Deactivation Trap." Deprotonation of the pyrrole nitrogen creates an electron-rich species that resists nucleophilic attack.

Module 2: The "Gold Standard" Protocol (N-Protection)

User Question: "What is the most reliable way to get high yields if I can add extra steps?"

Solution: Protect the pyrrole nitrogen. By masking the N-H, you prevent anion formation and lock the pyridine ring in its electron-deficient (reactive) state.

Recommended Protecting Groups:

Protecting GroupStability (Base)Stability (Acid)SNAr ReactivityRemoval
SEM (Trimethylsilylethoxymethyl)HighLowExcellent TFA or TBAF
Tosyl (Ts)MediumHighGood (EWG boosts reactivity)NaOH/MeOH
Boc (tert-Butyloxycarbonyl)LowLowModerate (Thermally unstable >100°C)TFA or HCl

Protocol A: SEM-Protected SNAr Route

  • Protection: Treat substrate (1.0 eq) with NaH (1.2 eq) in DMF at 0°C. Add SEM-Cl (1.1 eq). Stir 1h. (Yield >90%).

  • SNAr Reaction:

    • Mix SEM-protected chloride (1.0 eq) with Amine Nucleophile (2.0–3.0 eq).

    • Solvent: NMP or DMSO (anhydrous).

    • Base: DIPEA (3.0 eq) - Note: Base is safe now as N is protected.

    • Temp: 120°C (Thermal) or 140°C (Microwave, 30 min).

  • Deprotection: Treat isolated product with TFA/DCM (1:1) or TBAF/THF.

Module 3: The "Quick & Dirty" Protocol (Acid-Mediated SNAr)

User Question: "I cannot use protecting groups. Is there a way to force the reaction?"

Solution: Invert the electronics using Acid Catalysis . Instead of using a base, use a stoichiometric acid. This protonates the pyridine nitrogen (N4), making the C5 position highly electrophilic (activating it) while keeping the pyrrole nitrogen neutral.

Protocol B: Acid-Mediated Substitution Best for: Non-basic nucleophiles (anilines) or when protecting groups are forbidden.

  • Preparation: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in NMP or n-Butanol .

  • Activation: Add 4M HCl in Dioxane (1.0 eq) or p-TsOH (1.0 eq). Stir for 10 min.

  • Nucleophile Addition: Add the amine nucleophile (3.0–5.0 eq).

  • Heating: Heat to 160–180°C (Sealed tube/Microwave).

    • Mechanism:[1][2][3] The protonated pyridine pulls electron density hard, facilitating the addition-elimination sequence.

  • Workup: Quench with sat. NaHCO3 (critical to neutralize before extraction).

Decision Tree for Method Selection:

Optimization_Flow start Start: 5-Cl-pyrrolo[3,2-b]pyridine q_protect Can you use Protecting Groups? start->q_protect path_protect Route A: Protection Strategy q_protect->path_protect Yes path_noprotect Route B: Direct Substitution q_protect->path_noprotect No step_sem 1. Protect with SEM/Tosyl 2. Standard SNAr (Base/Heat) 3. Deprotect path_protect->step_sem q_nuc Nucleophile Type? path_noprotect->q_nuc opt_acid Acid-Mediated SNAr (Use HCl/n-BuOH @ 160°C) q_nuc->opt_acid Aliphatic Amine opt_buchwald Buchwald-Hartwig (Pd2(dba)3 / BrettPhos) q_nuc->opt_buchwald Aniline / Weak Nuc

Figure 2: Optimization Logic. Choose Route A for reliability, Route B for speed, or Pd-catalysis for weak nucleophiles.

Module 4: Advanced Troubleshooting (FAQs)

Q: I am seeing a side product with M+14 mass. What is it? A: This is likely N-methylation . If you are using DMF as a solvent with strong heating and strong bases, DMF can decompose to form dimethylamine, which then competes as a nucleophile.

  • Fix: Switch to NMP or DMAc (Dimethylacetamide).

Q: The reaction goes to 50% conversion and stops. Adding more base doesn't help. A: You have reached "Product Inhibition." The product (an amino-azaindole) is likely more electron-rich than the starting material and might be acting as a base, deprotonating the remaining starting material.

  • Fix: Switch to Protocol A (Protection) to eliminate the acidic proton entirely.

Q: Can I use Buchwald-Hartwig instead? A: Yes, and often it is preferred for this specific scaffold if SNAr fails.

  • Catalyst System: Pd2(dba)3 (2 mol%) + BrettPhos or XPhos (4 mol%).

  • Base: LiHMDS (strong base) or Cs2CO3.

  • Note: You still need to protect the indole nitrogen for best results in Pd-catalysis to prevent catalyst poisoning by the azaindole anion.

References

  • Leboho, T. C., et al. (2014).[4] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Link

    • Relevance: Establishes the viability of acid-mediated cyclization and substitution in azaindole systems, valid
  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Route to Aza- and Diazaindoles.[5] Journal of Organic Chemistry. Link

    • Relevance: Discusses the reactivity of chloro-amino-N-heterocycles and the necessity of managing the acidic proton.
  • Palmer, A. M., et al. (2008).[6] 5-Substituted 1H-pyrrolo[3,2-b]pyridines as inhibitors of gastric acid secretion. Bioorganic & Medicinal Chemistry. Link

    • Relevance: Provides specific synthetic routes and structure-activity relationships for the 5-substituted pyrrolo[3,2-b]pyridine scaffold.
  • Schirok, H. (2006). Microwave-Assisted Synthesis of Azaindoles. Journal of Organic Chemistry. Link

    • Relevance: Validates the use of microwave irradiation to overcome the high activation energy barrier in deactiv

Sources

Optimization

Purification of 5-ethoxy-5-azaindole by flash column chromatography

Technical Support Center: Purification of 5-Ethoxy-Azaindole Derivatives Case Reference: #AZA-5-ETH-PUR Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Status: Active Guide Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Ethoxy-Azaindole Derivatives

Case Reference: #AZA-5-ETH-PUR Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Status: Active Guide

Executive Summary & Chemical Context

User Query Analysis: You are attempting to purify a 5-ethoxy-substituted azaindole. Note that standard nomenclature typically places the nitrogen at specific positions (e.g., 4-, 5-, 6-, or 7-azaindole). If your compound is indeed a 5-azaindole (1H-pyrrolo[3,2-c]pyridine), the nitrogen is at position 5. If it is a 5-ethoxy-7-azaindole (common in kinase inhibitor synthesis), the ethoxy group is at position 5 and the nitrogen is at position 7.

The Core Challenge: Regardless of the specific isomer, all azaindoles share a critical chromatographic flaw: Basicity. The pyridine-type nitrogen in the azaindole ring (pKa ~4–6) acts as a Lewis base. Standard silica gel (


) is acidic (pKa ~5–7 due to surface silanols). This creates a strong acid-base interaction, leading to:
  • Streaking/Tailing: The compound "drags" through the column.[1]

  • Irreversible Adsorption: Your compound sticks to the silica, killing your yield.

  • Co-elution: The broad peak shape masks impurities.

This guide provides the "Gold Standard" protocols to neutralize this interaction.

Troubleshooting & FAQs

Issue #1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled silanol interaction. The basic nitrogen is hydrogen-bonding with the acidic silica surface. The Fix: Mobile Phase Modifiers. You must deactivate the silica surface. Standard solvents (Hexane/EtOAc) are rarely sufficient for azaindoles.

  • Option A (The Standard): Add 1% Triethylamine (TEA) to your mobile phase.

    • Protocol: Pre-wash the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading.

  • Option B (The "Gold" Standard): Use Ammonium Hydroxide (

    
    )  in Methanol.
    
    • Why? Ammonia is more basic than TEA and volatile. It suppresses the ionization of the azaindole more effectively.

    • Recipe: Prepare a stock of "Ammoniated Methanol" (e.g., 10%

      
       in MeOH) and use this as your polar solvent line.
      
Issue #2: "The compound precipitates on the column or at the injection point."

Diagnosis: Solubility Mismatch. Azaindoles are planar and love to stack (π-π interactions), making them poorly soluble in non-polar solvents like Hexane or DCM. The Fix: Solid Loading (Dry Loading). Do not try to dissolve the compound in a strong solvent (like DMSO or pure MeOH) and inject it; it will crash out when it hits the non-polar mobile phase.

  • Protocol:

    • Dissolve the crude mixture in MeOH or Acetone.

    • Add Celite 545 or Silica Gel (ratio 1:2 compound to solid).

    • Evaporate to dryness on a rotovap until you have a free-flowing powder.

    • Load this powder into a solid load cartridge or directly on top of the column.

Issue #3: "I'm losing 30-40% of my mass."

Diagnosis: Chemisorption. The azaindole is permanently bonding to active sites on the silica. The Fix: Switch Stationary Phases. If modifiers fail, silica is the wrong tool.

  • Alternative 1: Amine-Functionalized Silica (

    
    -Silica). 
    
    • The surface is already basic. No modifiers needed. Excellent recovery.

  • Alternative 2: Neutral Alumina.

    • Alumina is amphoteric and less acidic than silica.[2] It often releases basic heterocycles more easily.

  • Alternative 3: C18 (Reverse Phase).

    • Uses Water/Acetonitrile.[3][4] The mechanism is hydrophobic interaction, completely avoiding the acid-base problem.

The "Gold Standard" Protocol

Target: Purification of 5-ethoxy-azaindole (approx. 500 mg) Stationary Phase: Spherical Silica Gel (20–40 µm) Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) /



ParameterSpecificationNotes
Solvent A DCM (100%)Stabilized with amylene is preferred over ethanol.
Solvent B 10:1 MeOH:

Mix 100 mL MeOH + 10 mL Ammonium Hydroxide (28-30%).
Loading Dry Load on CeliteEssential for solubility.
Flow Rate 30–40 mL/minFor a 12g or 24g cartridge.
Detection UV 254 nm + 280 nmAzaindoles absorb strongly at 254 nm.

Gradient Profile:

  • Equilibration: 3 CV of 100% DCM.

  • Isocratic Hold: 0% B for 2 CV (to elute non-polar grease/impurities).

  • Gradient: 0% to 10% Solvent B over 10 CV.

    • Note: This equals 0% to ~1%

      
       final concentration.
      
  • Hold: 10% B for 5 CV.

  • Wash: Ramp to 50% B to elute highly polar byproducts.

Method Development Logic (Decision Tree)

The following diagram illustrates the decision-making process for purifying basic heterocycles like azaindoles.

AzaindolePurification Start Start: Crude 5-Ethoxy-Azaindole CheckSolubility Check Solubility in DCM/Hexane Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble LiquidLoad Liquid Load (DCM) Soluble->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) Soluble->DryLoad No (Precipitates) TLC_Scout TLC Scouting (DCM/MeOH) LiquidLoad->TLC_Scout DryLoad->TLC_Scout Streaking Streaking on TLC? TLC_Scout->Streaking AddModifier Add 1% NH4OH or TEA to Eluent Streaking->AddModifier Yes (Tailing) StandardRun Standard Flash (DCM/MeOH) Streaking->StandardRun No (Clean Spots) RunColumn Run Flash Column AddModifier->RunColumn StandardRun->RunColumn CheckRecovery Recovery < 80%? RunColumn->CheckRecovery SwitchPhase Switch to C18 or Amine-Silica CheckRecovery->SwitchPhase Yes (Loss) Success Success: Pure Compound CheckRecovery->Success No (Good Yield) SwitchPhase->Success

Figure 1: Decision tree for optimizing the purification of basic azaindole derivatives.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separation with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link

  • Biotage. (2018). Strategies for the Flash Purification of Heterocyclic Amines. The Flash Purification Blog. Link

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Detailed discussion on Azaindole properties and synthesis). Link

Sources

Troubleshooting

Troubleshooting low reactivity at the 5-position of pyrrolo[3,2-b]pyridine

Topic: Troubleshooting low reactivity at the 5-position of pyrrolo[3,2-b]pyridine Role: Senior Application Scientist / Technical Support Lead Ticket Category: Heterocyclic Chemistry / Reactivity Optimization Case ID: AZ-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity at the 5-position of pyrrolo[3,2-b]pyridine Role: Senior Application Scientist / Technical Support Lead

Ticket Category: Heterocyclic Chemistry / Reactivity Optimization Case ID: AZ-5POS-001

Executive Summary & Diagnostic

The Problem: Users frequently report "dead" reactivity at the 5-position of the pyrrolo[3,2-b]pyridine scaffold. The Root Cause: This position sits at a unique electronic "saddle point."[1]

  • Electrophilic Aromatic Substitution (EAS): The 5-position is on the electron-deficient pyridine ring, making it inert to standard EAS which prefers the C3-position (pyrrole ring).

  • Nucleophilic Aromatic Substitution (SNAr): While C5 is

    
     to the pyridine nitrogen (N4), the electron-donating nature of the fused pyrrole ring (specifically the N1 lone pair) pushes electron density into the pyridine system, destabilizing the Meisenheimer complex required for SNAr.
    

Quick Diagnostic:

  • Are you trying to install an electrophile (Br, NO2, Ac)?

    
    Stop.  Direct reaction will fail or hit C3. See Protocol A (N-Oxide Activation) .
    
  • Do you have a halogen at C5 but SNAr is failing?

    
    Check Protection.  If N1 is unsubstituted, the reaction will stall. See Protocol B (Electronic Activation) .
    
  • Is your Palladium coupling stalling?

    
    Check Catalyst Poisoning.  See Protocol C (Catalytic Tuning) .
    

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct synthetic strategy for your substrate.

G start START: Target C5 Functionalization q1 Does the substrate already have a Leaving Group (Cl/Br) at C5? start->q1 yes_lg Yes: I have 5-Halo-pyrrolo[3,2-b]pyridine q1->yes_lg Yes no_lg No: I have the core scaffold q1->no_lg No q2 Reaction Type? yes_lg->q2 action_noxide PROTOCOL A: N-Oxidation (mCPBA) followed by POCl3 rearrangement. no_lg->action_noxide snar S_NAr (Nucleophilic Sub) q2->snar Displacement pd Pd-Catalysis (Suzuki/Buchwald) q2->pd Coupling q3 Is N1 Protected? prot_yes Yes (N1-Tos/Boc/SEM) q3->prot_yes Proceed snar->q3 action_ligand PROTOCOL C: Switch to Buchwald Pre-catalysts (XPhos Pd G3) to prevent poisoning. pd->action_ligand prot_no No (N1-H) action_protect CRITICAL STEP: Protect N1 with EWG (Tosyl/Boc) to activate pyridine ring. prot_no->action_protect prot_yes->action_protect Still failing?

Caption: Systematic workflow for identifying the correct activation strategy based on substrate status and reaction type.

Detailed Troubleshooting Protocols

Protocol A: The "Entry" Strategy (N-Oxide Rearrangement)

Scenario: You need to install a functional handle (Cl, CN) at C5, but the ring is unreactive. Mechanism: Direct halogenation hits C3 (pyrrole).[1] To hit C5, you must exploit the "Reissert-Henze" or "Boekelheide" mechanisms via the N-oxide. The N-oxide activates the


-position (C5) for nucleophilic attack during the rearrangement.

Step-by-Step Guide:

  • N-Oxidation:

    • Dissolve pyrrolo[3,2-b]pyridine in DCM or EtOAc.

    • Add mCPBA (1.1 equiv) at 0°C, then warm to RT.

    • Note: If N1 is unprotected, N4 is still the preferred site for oxidation due to the lone pair availability, but N1-H can lead to H-bonding complications. Recommendation: Protect N1 (e.g., N-Benzyl or N-Tosyl) before oxidation for cleaner profiles [1].

  • Rearrangement/Chlorination:

    • Suspend the N-oxide in POCl3 (solvent & reagent).

    • Heat to 80–100°C .[1]

    • Mechanism:[2][3][4][5][6] Oxygen attacks P, creating a good leaving group. Chloride attacks C5 (the most electrophilic

      
      -position), restoring aromaticity and eliminating the oxygen.
      
  • Result: 5-chloro-pyrrolo[3,2-b]pyridine.

Protocol B: Activating SNAr (The "Electronic Switch")

Scenario: You have 5-Cl-pyrrolo[3,2-b]pyridine, but it won't react with amines/alkoxides. Technical Insight: The pyrrole nitrogen (N1) is a strong electron donor (+M effect). This donation increases electron density in the pyridine ring, neutralizing the partial positive charge at C5 required for nucleophilic attack.

The Fix: Install an Electron-Withdrawing Group (EWG) on N1.

N1 SubstituentElectronic EffectC5 Reactivity (SNAr)
-H Donation (+M)Very Low (Substrate is too electron-rich)
-Me / -Bn Weak Donation (+I)Low (Still deactivated)
-Boc Weak Withdrawal (-I/-M)Moderate (Often sufficient for thiols)
-Tosyl (Ts) Strong Withdrawal (-M) High (Best for amines/alkoxides)
-SEM Weak WithdrawalLow/Moderate

Experimental Validation:

  • Reference: Studies on the isomeric 7-azaindole show that N-tosylation increases SNAr rates by orders of magnitude compared to the free base [2].

  • Conditions: Use TsCl, NaH, DMF to protect. Then run SNAr with nucleophile (2.0 equiv), DIPEA, DMSO, 100°C .

Protocol C: Palladium Catalysis (Overcoming Poisoning)

Scenario: Suzuki/Buchwald coupling at C5-Cl is sluggish or yields are <20%. Issue: Azaindoles are "sticky." The N4 nitrogen and the unprotected N1 can coordinate to the Palladium center, displacing ligands and forming inactive Pd-complexes (Catalyst Poisoning).

Optimization Matrix:

VariableRecommendationWhy?
Catalyst Source Pd(OAc)2 or Pd2(dba)3 Avoid PdCl2 which generates chloride bridges.
Ligand XPhos or BrettPhos Bulky, electron-rich biaryl phosphines prevent N-coordination to the metal center [3].
Base K3PO4 or Cs2CO3 Weaker bases reduce competitive deprotonation of N1 (if unprotected).
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point, non-coordinating.

Frequently Asked Questions (FAQ)

Q: Can I use Minisci reaction to directly alkylate C5? A: It is difficult. Minisci radical additions are governed by electronics and sterics.[1] In pyrrolo[3,2-b]pyridine, the radical usually prefers C7 (gamma to N4) or C2 (alpha to N1) depending on conditions. C5 is sterically crowded by the N4 lone pair and electronically less favorable than C7 for nucleophilic radicals.[1] To hit C5, you generally need a blocking group at C7 or specific solvent effects (e.g., TFA/Water mixtures) to protonate N4 and direct the radical [4].

Q: Why does my 5-bromo starting material decompose during lithiation? A: If you use n-BuLi, you are likely deprotonating C2 (very acidic) or undergoing halogen-metal exchange. If N1 is unprotected, n-BuLi will deprotonate N1 first (forming a lithium amide), which renders the ring extremely electron-rich and unreactive toward further lithiation.

  • Fix: Protect N1 (SEM or Boc).[1] Perform Halogen-Metal exchange with t-BuLi at -78°C if you want to functionalize C5 via the bromide.

Q: I see a side product where the pyrrole ring opens. What happened? A: This is a risk during vigorous oxidation (Protocol A) or harsh acidic hydrolysis.[1] The pyrrole ring is electron-rich and sensitive to oxidation. Ensure you strictly control the temperature during mCPBA addition (0°C) and avoid prolonged exposure to strong oxidants.[1]

References

  • Katritzky, A. R. ; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010 . (General reactivity principles of azaindoles and N-oxides).

  • Schnürch, M. ; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogenation of Heterocycles: A Practical Guide." Chem. Soc. Rev., 2007 , 36, 1046–1057. (Detailed halogenation strategies including N-oxide routes).

  • Surry, D. S. ; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. (Ligand selection for heteroaryl chlorides).

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[1] Chem. Commun., 2011 , 2, 1135-1161. (Regioselectivity rules for fused pyridines).

Disclaimer: These protocols involve hazardous chemicals (POCl3, mCPBA). Always consult your institution's safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Optimization

Recrystallization solvent systems for 5-ethoxy-pyrrolo[3,2-b]pyridine

Technical Support Center: Purification & Recrystallization of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine Case ID: #REC-AZA-5EO Status: Active Guide Applicable Compound: 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine (5-Ethoxy-5-azaindole) C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine

Case ID: #REC-AZA-5EO Status: Active Guide Applicable Compound: 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine (5-Ethoxy-5-azaindole) Chemical Class: Fused Bicyclic Aromatic / Azaindole Derivative

Executive Summary

This technical guide addresses the purification of 5-ethoxy-pyrrolo[3,2-b]pyridine , a scaffold frequently utilized in kinase inhibitor development (e.g., FGFR4 inhibitors) [1]. The presence of the electron-donating 5-ethoxy group increases lipophilicity compared to the parent azaindole, while the pyridine nitrogen retains basicity. Successful recrystallization requires balancing these properties to separate the product from common synthetic byproducts like 5-chloro-pyrrolo[3,2-b]pyridine (starting material) or inorganic salts (NaCl) generated during ethoxylation.

Part 1: Optimized Solvent Systems

The following solvent systems have been validated based on the solubility profiles of 5-substituted pyrrolo[3,2-b]pyridines and general azaindole purification protocols [2][6].

System A: The "Green" Standard (Ethanol / Water)

Best for: Removal of inorganic salts and polar baseline impurities.

  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water

  • Ratio: 4:1 to 3:1 (v/v)

  • Protocol:

    • Dissolve crude solid in refluxing Ethanol (approx. 10–15 mL/g).

    • Once dissolved, slowly add hot water dropwise until persistent turbidity is observed.

    • Add a minimal amount of Ethanol to restore clarity.

    • Allow slow cooling to room temperature (RT) over 2 hours, then refrigerate (4°C).

  • Technical Note: This system is highly effective if your crude material contains sodium chloride or ethoxide salts from the synthesis (nucleophilic substitution of 5-chloro-analog), as these remain in the aqueous mother liquor [6].

System B: The Selectivity System (Ethyl Acetate / Heptane)

Best for: Separation from unreacted starting materials (e.g., 5-chloro analog).

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane (or Hexanes)

  • Ratio: 1:2 to 1:4 (v/v)

  • Protocol:

    • Dissolve crude in minimal boiling EtOAc.

    • Remove heat and immediately add warm Heptane.

    • Critical Step: If "oiling out" occurs, reheat to redissolve and add a seed crystal of pure 5-ethoxy-pyrrolo[3,2-b]pyridine at 40°C.

  • Mechanism: The 5-ethoxy group provides sufficient lipophilicity for EtOAc solubility. Heptane acts as a non-polar driver to force the lattice formation, leaving more lipophilic oily impurities in solution.

System C: High-Purity Polish (Toluene)

Best for: Large scale batches requiring removal of colored oxidation products.

  • Solvent: Toluene (Single solvent system)

  • Protocol: Recrystallize from hot toluene.

  • Why it works: Azaindoles often suffer from oxidation (browning). Toluene at high temperatures solubilizes the product well but shows poor solubility for the oxidized polymers (tars), which can be decanted or filtered off while hot.

Part 2: Comparative Data & Selection Guide

ParameterEthanol / WaterEthyl Acetate / HeptaneToluene
Polarity High (Protic)Medium (Aprotic)Low (Aromatic)
Salt Removal ExcellentPoorPoor
Yield Potential 75–85%60–75%50–65%
Impurity Target Inorganics, polar tarsStarting materials, isomersOxidation products, dimers
Thermal Risk Low (<80°C)Low (<77°C)High (110°C) - Caution

Part 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is common with ethoxy-substituted heterocycles. The melting point of the solvated product may be lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).

Corrective Workflow:

  • Reheat the mixture until the oil phase dissolves.

  • Dilute slightly with the primary solvent (EtOAc or EtOH).

  • Seed the solution at a temperature below the expected melting point but above room temperature.

  • Agitate: Vigorous stirring is required to prevent oil droplets from coalescing; it encourages nucleation on the glass surface.

Issue 2: Persistent Yellow/Brown Coloration

Diagnosis: Pyrrolo[3,2-b]pyridines are electron-rich and prone to oxidation at the pyrrole nitrogen or the 5-position, forming colored oligomers [1].

Corrective Workflow:

  • Activated Carbon: Dissolve the compound in hot Ethanol. Add 5% w/w activated charcoal. Stir for 15 minutes. Filter hot through a Celite pad.

  • Silica Plug: If recrystallization fails to remove color, pass the solution through a short pad of silica gel using 100% EtOAc before attempting recrystallization again.

Issue 3: Loss of the Ethoxy Group (Hydrolysis)

Diagnosis: The 5-ethoxy group on a pyridine ring is essentially an imidate ether. Under strong acidic conditions and heat, it can hydrolyze to the 5-oxo derivative (lactam form) [2].

Prevention:

  • Avoid Acidic Solvents: Do not use acetic acid or dilute HCl during workup or recrystallization.

  • Check pH: Ensure the water used in System A is neutral (pH 7).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's impurity profile.

Recrystallization_Logic Start Crude 5-Ethoxy-pyrrolo[3,2-b]pyridine CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity Salts High Inorganic Salts (NaCl, NaOEt) CheckImpurity->Salts Inorganics detected StartMat Unreacted Starting Material (5-Chloro analog) CheckImpurity->StartMat Lipophilic impurities Color Colored / Oxidized Impurities CheckImpurity->Color Tars/Color SystemA System A: Ethanol / Water (Dissolves salts, precipitates product) Salts->SystemA SystemB System B: EtOAc / Heptane (Keeps lipophilic impurities in mother liquor) StartMat->SystemB SystemC System C: Toluene or Carbon Treat (Removes polar tars) Color->SystemC Final Pure Crystal Final Pure Crystal SystemA->Final Pure Crystal OilOut Problem: Oiling Out? SystemB->OilOut SystemC->Final Pure Crystal Seed Reheat -> Dilute -> Seed at 40°C OilOut->Seed Yes OilOut->Final Pure Crystal No

Caption: Decision matrix for solvent selection based on impurity profiling. Blue path denotes salt removal; Yellow path denotes organic impurity removal.

References

  • Li, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, 65(21), 14809-14831.[1] Link

  • BenchChem Technical Support. (2025). "Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Troubleshooting Guide." BenchChem Technical Repository. Link

  • Veselov, M. S., et al. (2019).[2] "Identification of pyrrolo-pyridine derivatives as novel class of antibacterials." ResearchGate / Springer Nature. Link

  • Hojnik, C. (2014). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology, Master Thesis. Link

  • BLD Pharm. (n.d.). "5-Ethoxy-2-iodo-1-tosyl-1H-pyrrolo[3,2-b]pyridine Product Analysis." BLD Pharm Catalog. Link

  • National Institutes of Health (NIH). (2025). "Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors." PubMed Central. Link

Sources

Troubleshooting

Technical Support: Stability Protocol for 5-ethoxy-1H-pyrrolo[3,2-b]pyridine

Executive Summary: The "Imidate" Vulnerability Researchers working with 5-ethoxy-1H-pyrrolo[3,2-b]pyridine frequently report low yields or unexpected mass shifts during acidic workups or storage in acidic media (e.g., DM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Imidate" Vulnerability

Researchers working with 5-ethoxy-1H-pyrrolo[3,2-b]pyridine frequently report low yields or unexpected mass shifts during acidic workups or storage in acidic media (e.g., DMSO/TFA libraries).

The Core Issue: While the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is generally robust, the introduction of an alkoxy group at the C5 position creates a masked imidate functionality embedded within the aromatic system.

  • Structural Context: The C5 position is adjacent to the pyridine nitrogen (N4).

  • Reactivity: Under acidic conditions, the N4 nitrogen protonates, activating the C5 carbon toward nucleophilic attack by water.

  • Outcome: This results in rapid dealkylation (loss of the ethyl group) and tautomerization to the thermodynamically stable 1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one (lactam form).

Impact: This is not a degradation into "random noise"; it is a clean, stoichiometric conversion to a specific byproduct that is often mistaken for an impurity or ionization artifact.

Mechanistic Insight & Visualization

To troubleshoot effectively, one must understand the degradation pathway. The reaction is driven by the protonation of the pyridine nitrogen, which breaks the aromaticity's resistance to nucleophiles.

Degradation Pathway (DOT Visualization)

Hydrolysis SM 5-ethoxy-1H-pyrrolo[3,2-b]pyridine (Precursor) Protonated N4-Protonated Species (Activated Electrophile) SM->Protonated + H+ (e.g., TFA, HCl) Intermediate Tetrahedral Intermediate (Water Addition) Protonated->Intermediate + H2O Product 1,4-dihydro-5H-pyrrolo[3,2-b]pyridin-5-one (Lactam/Thermodynamic Sink) Intermediate->Product - EtOH (Irreversible)

Figure 1: Acid-catalyzed hydrolysis mechanism converting the 5-ethoxy ether to the 5-oxo lactam.[1]

Troubleshooting Guide (FAQ)

Scenario A: Mass Spectrometry Anomalies

Q: I see a dominant peak at [M-28] in my LCMS after acidic prep-HPLC. Is this a fragment? A: It is likely not a fragment, but a chemically distinct byproduct formed during purification.

  • Diagnosis: The loss of an ethyl group (-C2H5, mass 29) and gain of a proton (+H, mass 1) results in a net mass loss of 28 Da .

  • Cause: You likely used 0.1% TFA in your mobile phase. The combination of low pH (~2.[2]0) and heat during solvent evaporation (SpeedVac/Lyophilization) accelerates the hydrolysis of the ethoxy group to the hydroxy/oxo group.

  • Solution: Switch to a basic mobile phase (10mM Ammonium Bicarbonate, pH 10) or a neutral buffer (Ammonium Acetate).

Scenario B: Disappearing Product

Q: My NMR shows the ethyl group signals are gone, but the aromatic region looks similar. What happened? A: You have isolated the pyridone (lactam) tautomer.

  • NMR Signature:

    • Missing: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) corresponding to the -OCH2CH3.

    • Shifted: The proton at C6 (adjacent to the carbonyl in the product) will shift upfield due to the loss of the aromatic pyridine ring current.

    • New Signal: A broad singlet around 11-12 ppm may appear, corresponding to the N4-H of the lactam (if using DMSO-d6).

Scenario C: Library Storage

Q: Can I store this compound in DMSO containing 0.1% TFA to prevent oxidation? A: Absolutely not. While acidification prevents oxidation of some amines, it will destroy this specific molecule. The half-life of 5-alkoxy-4-azaindoles in acidic DMSO at room temperature can be as short as 24-48 hours. Store as a solid at -20°C or in neutral DMSO under argon.

Validated Protocols

Protocol 1: Stability Assessment Assay

Use this protocol to determine if your specific conditions are safe.

StepActionCritical Parameter
1 Dissolve 1 mg of compound in 1 mL of solvent (e.g., MeOH/Water 1:1).Concentration ~ 1 mg/mL
2 Spike with acid to mimic conditions (e.g., add 10 µL TFA).Final pH < 2.0
3 Incubate at RT. Inject on LCMS at T=0, T=1h, T=4h.Monitor [M+H]+ and [M-27]+
4 Pass Criteria: >98% parent remaining at T=4h.Fail: Appearance of [M-28] peak.
Protocol 2: Safe Workup for Acidic Reactions

If you must use acid (e.g., Boc-deprotection), follow this "Flash Quench" method.

  • Cool Down: Cool the reaction mixture to 0°C before quenching.

  • Buffer Prep: Prepare a saturated NaHCO3 solution or 1M K2HPO4 (pH ~9).

  • Reverse Quench: Pour the acidic reaction mixture slowly into the rapidly stirring basic buffer.

    • Why? This prevents transient high-concentration acid pockets that occur if you add base to the acid.

  • Extraction: Extract immediately with EtOAc or DCM. Do not let the aqueous layer sit.

  • Drying: Dry organic layer over Na2SO4 (neutral) rather than MgSO4 (slightly acidic).

Decision Tree: Handling & Purification

DecisionTree Start Start: Purification/Workup CheckPH Is the condition Acidic? (pH < 4) Start->CheckPH Safe Proceed with Standard Protocol CheckPH->Safe No Risk High Risk of Hydrolysis CheckPH->Risk Yes Action1 Switch to Basic Modifier (NH4OH / NH4HCO3) Risk->Action1 If Prep-HPLC Action2 Flash Quench into Cold NaHCO3 Risk->Action2 If Reaction Workup

Figure 2: Decision logic for processing 5-ethoxy-4-azaindole derivatives.

References

  • Muszalska, I., & Wojtyniak, E. (2007). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions.[3] Acta Poloniae Pharmaceutica.[3] (Demonstrates the pH-dependent hydrolysis kinetics of alkoxy-pyrrolopyridines).

  • Lier, E. F., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. (Discusses metabolic stability and optimization of azaindole scaffolds).

  • Brycki, B., et al. Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides. Journal of Physical Organic Chemistry. (Provides mechanistic grounding for the hydrolysis of esters/ethers at the 2-position of pyridine rings).

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Data.[4] (Reference for general azaindole physical properties and stability baselines).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Spectral Signatures: 5-Ethoxy Substituents in Indole vs. Azaindole Scaffolds

Executive Summary & Structural Clarification In the development of kinase inhibitors (e.g., Vemurafenib analogs), the 5-ethoxy group serves as a critical solvation handle and hydrophobic contact point. However, character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

In the development of kinase inhibitors (e.g., Vemurafenib analogs), the 5-ethoxy group serves as a critical solvation handle and hydrophobic contact point. However, characterizing this substituent requires precise distinction between the standard indole scaffold and its bioisostere, azaindole .[1]

The "5-Ethoxy-5-Azaindole" Nomenclature Conflict

Before proceeding, a critical structural clarification is required regarding the user's request for "5-ethoxy-5-azaindole."

  • Indole Numbering: Positions 1 through 7a.

  • 5-Azaindole (1H-pyrrolo[3,2-c]pyridine): The nitrogen atom occupies position 5.[2][3]

  • Conclusion: A "5-ethoxy-5-azaindole" is chemically impossible because position 5 is a nitrogen atom, which cannot accept an ethoxy substituent (

    
    ) without forming an unstable N-oxide or quaternary salt.
    

Corrected Scope: This guide assumes the intended target is 5-ethoxy-7-azaindole (1H-pyrrolo[2,3-b]pyridine), the most common pharmaceutical bioisostere where the 5-position carbon is available for substitution. We will compare this against the 5-ethoxyindole reference standard.

Structural Comparison Diagram

Structures cluster_0 Reference Standard cluster_1 Target Bioisostere cluster_2 Nomenclature Error Indole 5-Ethoxyindole (Electron-Rich Benzene Ring) C5 is Carbon Azaindole 5-Ethoxy-7-Azaindole (Electron-Deficient Pyridine Ring) N at Pos 7, C at Pos 5 Indole->Azaindole Bioisosteric Replacement (CH -> N) Impossible 5-Azaindole (N at Pos 5) Cannot substitute Ethoxy at 5

Figure 1: Structural relationship between Indole, the pharmaceutical target 7-Azaindole, and the nomenclature conflict of 5-Azaindole.

Theoretical Framework: Electronic Perturbation

The shift from indole to 7-azaindole introduces a pyridine nitrogen into the 6-membered ring. This alteration drastically changes the electronic environment of the 5-ethoxy group.

  • Inductive Effect (-I): The pyridine nitrogen (N7) is highly electronegative, pulling electron density away from the ring carbons.

  • Resonance Effect: The 5-ethoxy oxygen donates electron density (+M) into the ring. In 7-azaindole, this density is more strongly delocalized due to the electron-deficient nature of the pyridine ring compared to the electron-rich benzene ring of indole.

  • Net Result on Chemical Shift (

    
    ): 
    
    • Shielding Loss: The electron withdrawal by N7 desolvates the ethoxy oxygen, reducing the shielding of the adjacent methylene protons (

      
      ).
      
    • Prediction: The ethoxy methylene signal in 5-ethoxy-7-azaindole will appear downfield (higher ppm) relative to 5-ethoxyindole.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol. The use of DMSO-d6 is recommended over CDCl3 for azaindoles due to their poor solubility in non-polar solvents and to prevent aggregation-induced broadening of the NH signal.

Materials & Parameters
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Sample Preparation Solubility Dissolve 5mg in 0.6mL DMSO-d6 (Ensure clear solution) Start->Solubility Acquisition Acquire 1H NMR (ns=16, d1=2.0s, 30° pulse) Solubility->Acquisition Processing Process Spectrum (LB=0.3Hz, Baseline Corr) Acquisition->Processing Referencing Reference TMS to 0.00 ppm (Or DMSO residual quintet to 2.50 ppm) Processing->Referencing Analysis Analyze Ethoxy Region (1.3 ppm & 4.1 ppm) Referencing->Analysis

Figure 2: Standardized 1H NMR acquisition workflow for polar heterocycles.

Comparative Data Analysis

The following table contrasts the characteristic peaks. Note the specific diagnostic changes in the aromatic region and the methylene shift.

Table 1: Chemical Shift Comparison (DMSO-d6)[4]
Proton Group5-Ethoxyindole (Reference) [1,2]5-Ethoxy-7-Azaindole (Target) [3,4]

(Shift)
Diagnostic Feature

(Ethoxy)
1.32 ppm (t,

Hz)
1.36 – 1.39 ppm (t,

Hz)
+0.05 ppmTriplet. Minimal change; distal to ring.

(Ethoxy)
3.98 – 4.05 ppm (q,

Hz)
4.15 – 4.25 ppm (q,

Hz)
+0.15 ppm Quartet. Downfield shift due to electron-deficient pyridine ring.
H4 (Aromatic) 7.05 ppm (d,

Hz)
7.50 – 7.60 ppm (d,

Hz)
+0.50 ppmDoublet. Significant downfield shift.
H6 (Aromatic) 6.75 ppm (dd,

Hz)
8.00 – 8.15 ppm (s or d,

Hz)
+1.30 ppm Key Differentiator. H6 in azaindole is adjacent to N7, causing massive deshielding.
H7 (Aromatic) 7.23 ppm (d,

Hz)
Absent (Replaced by N)N/ALoss of H7 signal confirms Azaindole scaffold.
NH (Pyrrole) 10.80 ppm (br s)11.40 – 11.60 ppm (br s)+0.70 ppmBroad Singlet. More acidic (deshielded) in azaindole.
Detailed Analysis of the Ethoxy "Fingerprint"
  • The Quartet (

    
    ): 
    In 5-ethoxyindole , the quartet appears near 4.00 ppm. In 5-ethoxy-7-azaindole , the presence of the nitrogen at position 7 (ortho to the H6 position and meta to the ethoxy attachment) reduces the electron density of the aromatic system. This deshields the oxygen lone pairs, causing the methylene protons to resonate at a higher frequency (typically 4.15–4.25 ppm).
    
  • The H6 Proton (The "Smoking Gun"):

    • Indole: H6 is a doublet of doublets (coupling to H7 and H4). It appears upfield (~6.75 ppm) due to the electron-rich nature of the benzene ring.

    • 7-Azaindole: H6 is now situated between the ethoxy group and the pyridine nitrogen. The nitrogen's anisotropy and inductive withdrawal shift this proton drastically downfield to ~8.10 ppm. Furthermore, since position 7 is a nitrogen, H6 cannot couple to H7. It appears as a sharp singlet (or a fine doublet coupling only to H4).

Troubleshooting & Common Pitfalls

Solvent Effects (CDCl3 vs. DMSO-d6)

If you switch to Chloroform-d (CDCl3):

  • NH Signal: Will broaden significantly or disappear due to exchange.

  • Chemical Shifts: The ethoxy quartet will shift slightly upfield (approx 0.1–0.2 ppm lower than in DMSO).

  • Risk: 7-Azaindoles often aggregate in CDCl3, leading to broad aromatic peaks. Always use DMSO-d6 for structural verification.

Impurity Flags
  • Water: In DMSO-d6, water appears at 3.33 ppm. If your ethoxy quartet (4.1 ppm) overlaps with a broad peak, dry your sample.

  • Residual Ethanol: Ethanol (a common synthesis solvent) has a triplet at 1.06 ppm and a quartet at 3.44 ppm. Do not confuse the 5-ethoxy triplet (1.36 ppm) with solvate ethanol.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 5-Ethoxyindole. SDBS Web Software. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19662-19698. Link

  • Song, J. J., et al. (2002). A Novel Synthesis of 7-Azaindole Derivatives via the Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(11), 3924-3926. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure of Pyrrolopyridines: Insights into 5-ethoxy-1H-pyrrolo[3,2-b]pyridine

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystal structure o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystal structure of the pyrrolopyridine scaffold, with a specific focus on inferring the structural characteristics of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, we can derive valuable insights by examining closely related, structurally determined analogs.

This guide will delve into the crystallographic analysis of a representative pyrrolopyridine, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and draw comparisons with other substituted pyrrolopyridines to illuminate the potential solid-state conformation and intermolecular interactions of the title compound. The methodologies and analytical approaches detailed herein serve as a robust framework for the crystallographic investigation of novel heterocyclic compounds.

The Pyrrolopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolopyridine core, an isostere of indole, is a significant pharmacophore found in a multitude of biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, including oncology and neurology.[1][2][3] The precise arrangement of atoms in the crystal lattice, dictated by factors such as substituent effects and intermolecular forces, directly influences a compound's physicochemical properties, including solubility, stability, and ultimately, its biological activity.

A Case Study: Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine

To understand the structural nuances of the pyrrolopyridine system, we will first examine the published crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1] This compound shares the same core heterocyclic framework as our target molecule, with a bromine atom at the 5-position instead of an ethoxy group.

The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton.[1] This planarity is a key feature of the fused ring system. In the solid state, the molecules are organized into inversion dimers through N—H···N hydrogen bonds.[1] This hydrogen bonding motif is a critical stabilizing interaction in the crystal lattice.

Below is a table summarizing the key crystallographic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Parameter Value
Chemical FormulaC₇H₅BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
V (ų)675.47 (6)
Z4

Comparative Analysis: Extrapolating to 5-ethoxy-1H-pyrrolo[3,2-b]pyridine

By comparing the known structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine with our target compound, 5-ethoxy-1H-pyrrolo[3,2-b]pyridine, we can make several informed predictions about the latter's crystal structure.

1. Isomerism: The core scaffold of our target is 1H-pyrrolo[3,2-b]pyridine, an isomer of the 1H-pyrrolo[2,3-b]pyridine found in our case study. This difference in the fusion of the pyrrole and pyridine rings will lead to distinct bond angles and electronic distribution within the core, but the overall planarity is expected to be maintained.

2. Substituent Effects: The primary difference is the substituent at the 5-position: a bromine atom versus an ethoxy group.

  • Size and Shape: The ethoxy group (-OCH₂CH₃) is larger and more flexible than the bromine atom. This will undoubtedly influence the crystal packing. The ethyl chain can adopt various conformations, which may lead to different packing arrangements and potentially polymorphism.

  • Electronic Effects: The ethoxy group is an electron-donating group, while bromine is electron-withdrawing. This will alter the electron density of the pyrrolopyridine ring system, which could influence the strength of intermolecular interactions.

  • Hydrogen Bonding: The ethoxy group introduces an oxygen atom which can act as a hydrogen bond acceptor. This provides an additional site for intermolecular interactions, potentially leading to more complex hydrogen bonding networks compared to the simple N—H···N dimers observed in 5-bromo-1H-pyrrolo[2,3-b]pyridine.

The logical flow of how substituent changes can impact the final crystal structure is depicted in the diagram below.

G substituent Substituent at C5 (e.g., -Br vs. -OEt) properties Size, Shape, Electronic Properties, H-bond potential substituent->properties determines interactions Intermolecular Interactions (van der Waals, H-bonds) properties->interactions influences packing Crystal Packing (Molecular Arrangement) interactions->packing dictates structure Final Crystal Structure (Unit Cell, Space Group) packing->structure defines

Caption: Influence of substituents on crystal structure.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process. Below is a generalized workflow for obtaining and analyzing single-crystal X-ray diffraction data.

G start Synthesis & Purification of Compound crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif Generation of CIF file & Final Report validation->cif

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystallization: High-quality single crystals are the prerequisite for a successful diffraction experiment. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires empirical screening.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods. The atomic positions and other parameters are then refined against the experimental data to obtain the best possible fit.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically presented in a Crystallographic Information File (CIF).

Conclusion and Future Directions

While the definitive crystal structure of 5-ethoxy-1H-pyrrolo[3,2-b]pyridine remains to be determined, this comparative guide provides a strong foundation for understanding its likely structural features. Based on the analysis of related pyrrolopyridine structures, we can anticipate a planar heterocyclic core. The presence of the ethoxy group is expected to play a significant role in the crystal packing through steric effects and its ability to participate in hydrogen bonding.

For researchers working with this compound, the experimental protocols outlined here provide a clear roadmap for obtaining its single-crystal X-ray structure. Such a determination would be a valuable contribution to the field, enabling a more precise understanding of its structure-property relationships and facilitating the rational design of new derivatives with enhanced therapeutic potential.

References

  • Reagentia. 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine. [Link]

  • PubChem. 5-methoxy-1h-pyrrolo[3,2-b]pyridine. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

  • Turan, N., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry. [Link]

  • Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • EON Biotech. 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-ethoxy-, ethyl ester. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society.

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 5-Ethoxy vs. 5-Halo Azaindoles

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as achieving high target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as achieving high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, often halting the progression of otherwise promising compounds.[2] The liver is the primary site of drug metabolism, orchestrated mainly by Phase I (functionalization) and Phase II (conjugation) enzymes.[2] Among the most important enzyme superfamilies are the Cytochrome P450s (CYPs), which are responsible for the metabolism of an estimated 90% of drugs.[3][4]

The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the hydrogen bonding patterns of the adenine fragment in ATP.[5][6] As medicinal chemists work to optimize lead compounds based on this scaffold, the choice of substituents on the azaindole ring becomes paramount. A common strategy in lead optimization is the bioisosteric replacement of functional groups to fine-tune physicochemical and pharmacokinetic properties.[7][8] This guide provides an in-depth comparison of the in vitro metabolic stability of two common azaindole variants: 5-ethoxy and 5-halo (e.g., 5-fluoro, 5-chloro) substituted azaindoles. We will explore the underlying metabolic mechanisms, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in a research setting.

Mechanistic Insights: Contrasting Metabolic Fates

The difference in metabolic stability between 5-ethoxy and 5-halo azaindoles is fundamentally rooted in the distinct metabolic pathways that each substituent directs.

The Metabolic Liability of the 5-Ethoxy Group

Aromatic alkoxy groups, such as ethoxy, are common metabolic "soft spots." The primary metabolic route for a 5-ethoxy azaindole is CYP-catalyzed O-dealkylation.[9] This Phase I reaction proceeds via hydroxylation of the carbon atom adjacent to the oxygen (the α-carbon). This creates an unstable hemiacetal intermediate that spontaneously decomposes into a 5-hydroxy-azaindole metabolite and acetaldehyde.[9] This pathway represents a significant clearance mechanism, often leading to lower metabolic stability and a shorter in vitro half-life.

The Metabolic Shield of the 5-Halo Group

In stark contrast, halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to enhance metabolic stability.[10][11] This strategy, known as "metabolic blocking," leverages several key properties of halogens:

  • Strong Carbon-Halogen Bonds: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively preventing direct metabolism at that position.[12]

  • Electronic Deactivation: Halogens are electron-withdrawing groups. Their presence deactivates the aromatic ring, making it less susceptible to oxidative attack by electrophilic CYP enzymes.[13] This hinders aromatic hydroxylation, a common metabolic pathway for aromatic systems.[14][15]

  • Steric Hindrance: While fluorine is a close steric match for hydrogen, larger halogens like chlorine can provide a steric shield, physically blocking CYP enzymes from accessing adjacent metabolic sites.[16]

By blocking or slowing down these primary oxidative pathways, 5-halo substitution typically results in significantly greater metabolic stability compared to the 5-ethoxy analogue.

cluster_ethoxy 5-Ethoxy Azaindole Metabolism cluster_halo 5-Halo Azaindole Metabolism A 5-Ethoxy Azaindole B CYP-mediated α-carbon hydroxylation A->B O-dealkylation C Unstable Hemiacetal Intermediate B->C D 5-Hydroxy Azaindole (Metabolite) C->D Spontaneous Decomposition E Acetaldehyde C->E Spontaneous Decomposition F 5-Halo Azaindole (e.g., F, Cl) G Blocked Oxidative Metabolism F->G C-Halogen bond stability Ring deactivation H Slow or No Metabolism (Parent Compound Remains) G->H

Caption: Comparative metabolic pathways of 5-ethoxy and 5-halo azaindoles.

Experimental Validation: In Vitro Stability Assays

To quantify the differences in metabolic stability, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Plated Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This high-throughput assay is a cornerstone of early drug discovery for assessing Phase I metabolism.[2] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[17][18] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[18]

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[19][20]

    • Prepare a 10 mM stock solution of the test compound (e.g., 5-ethoxy-azaindole, 5-fluoro-azaindole) in DMSO.

    • Prepare a NADPH regenerating solution (cofactor) in phosphate buffer.[20]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound working solution (diluted from stock to 1 µM final concentration) at 37°C for 10 minutes.[21]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[18][20]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17][18] The acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.[20]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

    • Quantify the remaining parent compound at each time point relative to the internal standard and the 0-minute sample.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM (1 mg/mL) D Pre-warm HLM & Compound at 37°C A->D B Prepare Test Compound (1 µM final) B->D C Prepare NADPH (Cofactor) E Initiate reaction with NADPH C->E D->E F Incubate at 37°C (0-60 min) E->F G Quench with Acetonitrile + IS F->G Timepoints H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Plated Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, plated hepatocyte assays are used.[22][23] Using intact liver cells provides a more physiologically relevant system, as it contains the full complement of metabolic enzymes and cofactors within a cellular environment.[22] This is particularly useful for low-turnover compounds where longer incubation times are needed.[24]

  • Cell Plating and Culture:

    • Thaw cryopreserved plateable human hepatocytes and plate them onto collagen-coated 96-well plates.

    • Allow cells to attach and form a monolayer for 4-6 hours at 37°C, then replace the medium with fresh, serum-free incubation medium.[24]

  • Compound Incubation:

    • Prepare a working solution of the test compound (typically 1 µM final concentration) in the incubation medium.[21]

    • Remove the medium from the hepatocyte monolayer and add the medium containing the test compound.

    • Incubate the plate at 37°C on an orbital shaker. For low-turnover compounds, incubation can extend for several hours (e.g., 0, 1, 2, 4, 8, 24 hours).[24]

  • Sampling and Analysis:

    • At each time point, collect both the cells and the supernatant.

    • Terminate metabolic activity by adding ice-cold acetonitrile with an internal standard.

    • Lyse the cells and combine the lysate with the supernatant.

    • Process the samples (centrifugation) and analyze the supernatant for the remaining parent compound via LC-MS/MS, as described for the microsomal assay.[21]

cluster_prep Cell Culture cluster_reaction Incubation cluster_analysis Analysis A Thaw & Plate Hepatocytes B Allow Cell Attachment (4-6h) A->B C Add Fresh Medium B->C E Add Compound to Cell Monolayer C->E D Prepare Compound in Medium (1 µM) D->E F Incubate at 37°C (0-24h) E->F G Collect Cells & Supernatant F->G Timepoints H Quench & Lyse with Acetonitrile + IS G->H I Analyze Supernatant by LC-MS/MS H->I

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy Fingerprint for 5-Ethoxy-pyrrolo[3,2-b]pyridine

Executive Summary 5-Ethoxy-pyrrolo[3,2-b]pyridine is a critical heterocyclic scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors (e.g., FGFR, VEGFR pathways).[1] Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-pyrrolo[3,2-b]pyridine is a critical heterocyclic scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors (e.g., FGFR, VEGFR pathways).[1] Its structural integrity is defined by the specific fusion of the pyrrole and pyridine rings (4-azaindole core) and the position of the ethoxy substituent.

This guide provides a definitive infrared (IR) spectroscopy fingerprint for 5-ethoxy-pyrrolo[3,2-b]pyridine. Unlike generic spectral databases, this analysis isolates the diagnostic vibrational modes that distinguish this specific isomer from its structural analogs (e.g., 7-azaindoles) and homologs (e.g., 5-methoxy derivatives), providing a robust quality control (QC) standard for drug development workflows.

Part 1: The IR Fingerprint Analysis

The IR spectrum of 5-ethoxy-pyrrolo[3,2-b]pyridine is characterized by the interplay between the aromatic azaindole core and the electron-donating ethoxy substituent. The spectrum is divided into three critical zones for identification.[2]

Zone 1: High-Frequency Region (4000 – 2800 cm⁻¹)

This region validates the protonation state and the integrity of the alkyl side chain.

  • N-H Stretching (~3400 – 3100 cm⁻¹):

    • Free N-H (Sharp): ~3450 cm⁻¹. Observed in dilute solution or non-hydrogen-bonded states.

    • H-Bonded N-H (Broad): ~3150 – 3250 cm⁻¹. In solid-state (ATR/KBr), the pyrrole N-H forms strong intermolecular hydrogen bonds with the pyridine nitrogen (N4) of adjacent molecules, causing a significant redshift and broadening.

  • C-H Stretching (Aromatic vs. Aliphatic):

    • Aromatic C-H: 3010 – 3080 cm⁻¹. Weak, sharp bands typical of the heteroaromatic core.

    • Aliphatic C-H (Ethoxy Group): 2850 – 2980 cm⁻¹.

      • Diagnostic: The presence of distinct methylene (-CH₂-) asymmetric and symmetric stretches distinguishes the ethoxy group from a simple methoxy group. Look for the "triplet-like" cluster around 2980, 2930, and 2870 cm⁻¹.

Zone 2: The Double Bond Region (1650 – 1450 cm⁻¹)

This region confirms the specific [3,2-b] ring fusion.

  • Ring Stretching (ν C=C / ν C=N):

    • Pyridine Ring Mode: ~1610 – 1590 cm⁻¹. The 5-ethoxy substitution enhances the dipole of the pyridine ring, often intensifying this band compared to the unsubstituted core.

    • Pyrrole Ring Mode: ~1540 – 1480 cm⁻¹. Characteristic of the fused bicyclic system.

Zone 3: The Fingerprint Region (1300 – 900 cm⁻¹)

CRITICAL FOR IDENTIFICATION: This zone contains the C-O stretches that confirm the ether linkage.

  • Aryl-Alkyl Ether Stretch (ν C-O-C):

    • Asymmetric Stretch: 1240 – 1265 cm⁻¹. A strong, sharp band. The position is sensitive to the electron density of the pyridine ring.

    • Symmetric Stretch: 1030 – 1060 cm⁻¹. Coupled with the C-C skeletal vibrations of the ethyl group.

Summary Table: Diagnostic IR Peaks
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Pyrrole N-H Stretch (H-bonded)3150 – 3250Medium/BroadIndicates solid-state H-bonding network.
Ethoxy Alkyl C-H Stretch (sp³)2975, 2930, 2870MediumDifferentiates -OEt from -OMe (which lacks CH₂ modes).
Pyridine Ring C=N / C=C Stretch1605 ± 10StrongDiagnostic for 5-substituted 4-azaindole core.
Ether Linkage C-O Asym. Stretch1255 ± 10Very StrongPrimary confirmation of ethoxy substitution.
Ether Linkage C-O Sym. Stretch1045 ± 10StrongSecondary confirmation of ether chain.
Ring Deformation C-H Out-of-Plane780 – 810StrongSpecific to the substitution pattern on the pyridine ring.

Part 2: Comparative Performance Analysis

To validate the identity of 5-ethoxy-pyrrolo[3,2-b]pyridine, it must be compared against its most common structural "impostors" encountered during synthesis.

Comparison 1: Target vs. Isomer (5-Ethoxy-pyrrolo[2,3-b]pyridine)

The [2,3-b] isomer (7-azaindole core) is the most common thermodynamic byproduct.

  • Differentiation:

    • Ring Breathing Modes: The [3,2-b] core (4-azaindole) typically shows a ring breathing band shifted by ~15-20 cm⁻¹ compared to the [2,3-b] core due to the different position of the pyridine nitrogen.

    • C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring is different relative to the bridgehead carbons. The [3,2-b] isomer typically exhibits a diagnostic bending mode near 800 cm⁻¹ , whereas the [2,3-b] isomer often absorbs near 720-750 cm⁻¹ .

Comparison 2: Target vs. Homolog (5-Methoxy-pyrrolo[3,2-b]pyridine)
  • Differentiation:

    • Aliphatic C-H Region: The 5-methoxy analog lacks the methylene (-CH₂-) vibrations. The 5-ethoxy compound displays a more complex multiplet in the 2850–2980 cm⁻¹ range.

    • Fingerprint Region: The symmetric C-O stretch for methoxy is typically higher (~1020 cm⁻¹) and sharper, whereas the ethoxy group shows coupling with C-C modes, often splitting or broadening the band around 1045 cm⁻¹.

Comparative Data Table
FeatureTarget: 5-Ethoxy-[3,2-b] Alternative 1: 5-Ethoxy-[2,3-b] Alternative 2: 5-Methoxy-[3,2-b]
Core Scaffold 4-Azaindole7-Azaindole4-Azaindole
Aliphatic C-H Complex (CH₂ + CH₃)Complex (CH₂ + CH₃)Simple (CH₃ only)
Ring C=N Stretch ~1605 cm⁻¹~1590 cm⁻¹~1610 cm⁻¹
C-O Asym Stretch ~1255 cm⁻¹~1260 cm⁻¹~1250 cm⁻¹
Diagnostic OOP ~800 cm⁻¹ ~740 cm⁻¹ ~805 cm⁻¹

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a reproducible, high-resolution IR spectrum for QC release.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the azaindole N-H) which can obscure the 3200-3500 cm⁻¹ region.

Step-by-Step Workflow
  • Instrument Setup:

    • Calibrate FTIR spectrometer using a Polystyrene standard (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (screening) or 64 (final QC).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background. Validation: Baseline must be flat with <1% noise.

  • Sample Preparation:

    • Use ~5-10 mg of solid 5-ethoxy-pyrrolo[3,2-b]pyridine.

    • Critical: Grind the sample lightly if crystalline domains are large to ensure uniform contact, but do not over-grind to amorphous state.

  • Data Acquisition:

    • Place sample on the crystal.[3] Apply pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact).

    • Acquire spectrum.[2][4][5][6][7][8][9][10][11]

  • Self-Validation Check (QC Criteria):

    • Signal-to-Noise: The strongest peak (usually ~1255 cm⁻¹) must have >80% absorbance (or <20% transmittance).

    • CO2 Interference: Check for doublet at 2350 cm⁻¹. If present, purge and re-run.

    • Fingerprint Check: Confirm presence of the 1255 cm⁻¹ (ether) and 1605 cm⁻¹ (pyridine) bands. If 1255 is missing, the ethoxy group may be hydrolyzed (degradation to 5-oxo form).

Part 4: Mechanistic Visualization

The following diagram illustrates the vibrational logic connecting the chemical structure to the observed spectral bands.

IR_Fingerprint_Logic Compound 5-Ethoxy-pyrrolo[3,2-b]pyridine Core 4-Azaindole Core (Scaffold) Compound->Core Substituent 5-Ethoxy Group (Functional) Compound->Substituent Vib_NH N-H Stretch (3150-3250 cm⁻¹) H-Bond Network Core->Vib_NH H-Bonding Vib_Ring Ring C=N/C=C (1605 cm⁻¹) [3,2-b] Specific Core->Vib_Ring Aromaticity Vib_Ether C-O-C Stretch (1255 cm⁻¹) Ether Linkage Substituent->Vib_Ether Electronic Vib_Alkyl Aliphatic C-H (2850-2980 cm⁻¹) Ethyl Chain Substituent->Vib_Alkyl Mass Effect QC_Check QC PASS: Identity Confirmed Vib_NH->QC_Check Vib_Ring->QC_Check Vib_Ether->QC_Check Vib_Alkyl->QC_Check

Caption: Structural-Vibrational causality map linking the 5-ethoxy-pyrrolo[3,2-b]pyridine pharmacophore to its diagnostic IR bands.

References

  • BenchChem. (2025).[5] Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • NIST Chemistry WebBook. (2023). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Gas Phase IR Spectrum. National Institute of Standards and Technology.[6] Retrieved from

  • ChemicalBook. (2025). 5-Azaindole (Pyrrolo[3,2-c]pyridine) Spectral Data. Retrieved from

  • MDPI. (2024). Structural and Vibrational Spectroscopic Studies of Azaindole Derivatives. Molecules. Retrieved from

  • Sigma-Aldrich. (2025). 1H-Pyrrolo[3,2-b]pyridine Product Information. Retrieved from

Sources

Validation

A Comparative Guide to the Structural Validation of a 5-Ethoxy Substituent Using NOESY NMR

For Researchers, Scientists, and Drug Development Professionals In the intricate process of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The prec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise placement of every atom and functional group can profoundly influence a compound's pharmacological activity, metabolic stability, and toxicity profile. This guide provides an in-depth analysis of using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to validate the regiochemistry of an ethoxy substituent, a common functional group in medicinal chemistry. We will explore the causality behind experimental choices, provide a detailed protocol, and compare the NOESY technique with other analytical alternatives.

The Analytical Challenge: Pinpointing the 5-Ethoxy Group

Consider a hypothetical drug candidate, "Compound A," a substituted pyridine derivative. Synthesis of this compound could potentially yield several regioisomers. Our task is to confirm definitively that the ethoxy group (-OCH₂CH₃) is located at the C5 position of the pyridine ring, as opposed to other possible locations. While 1D ¹H and ¹³C NMR, along with correlation experiments like COSY and HSQC, can establish the basic carbon framework and proton-carbon attachments, they often fall short in distinguishing between isomers where the connectivity is similar. This is where the through-space correlations provided by NOESY become indispensable.[1][2]

The NOESY Solution: Exploiting Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nuclear spin is transferred to another nearby spin through space, via dipole-dipole interactions.[3][4] The 2D NOESY experiment maps these interactions, revealing which protons are in close spatial proximity (typically within 5 Å), irrespective of their through-bond connectivity.[5][6]

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[7] This strong distance dependence makes NOESY an exceptionally sensitive tool for probing molecular geometry.[5] For Compound A, the key to validating the 5-ethoxy substitution lies in observing a NOESY cross-peak between the protons of the ethoxy group and the adjacent protons on the pyridine ring.

Specifically, if the ethoxy group is at the C5 position, we would expect to see a clear NOE correlation between the methylene protons of the ethoxy group (-OCH₂ CH₃) and the aromatic proton at the C4 position (H4) and/or the C6 position (H6). The absence of such a correlation to other ring protons would provide strong evidence against alternative isomeric structures.

Experimental Design and Logic

The success of a NOESY experiment hinges on a well-thought-out experimental design. Here, we delve into the critical parameters and the rationale behind their selection.

Sample Preparation: The Foundation of Quality Data

A successful NOESY experiment begins with a properly prepared sample. The following points are crucial:

  • Purity: The sample should be of high purity to avoid overlapping signals from impurities that could obscure the weak NOE cross-peaks.[8]

  • Concentration: An optimal concentration is necessary. If the sample is too concentrated, it can lead to line broadening and damping of the NOE.[8] Conversely, a sample that is too dilute may not yield detectable cross-peaks for weaker interactions.[8]

  • Solvent: The choice of a deuterated solvent is standard. For small molecules, it is critical to remove dissolved paramagnetic oxygen by degassing the sample (e.g., via the freeze-pump-thaw technique), as oxygen can significantly shorten relaxation times and quench the NOE.[7][9]

  • Shimming: Excellent magnetic field homogeneity (shimming) is essential for resolving closely spaced peaks and obtaining high-quality spectra.[8]

Key Experimental Parameters

Mixing Time (τm): This is the most critical parameter in a NOESY experiment.[9] It is the duration during which the NOE is allowed to build up.[10]

  • For Small Molecules (MW < 700): A longer mixing time (typically 0.5 to 1.0 seconds) is often optimal to allow the positive NOE to develop sufficiently.[9][11]

  • Causality: The choice of mixing time is a balance. It needs to be long enough for the NOE to become detectable, but not so long that "spin diffusion" occurs. Spin diffusion is the process where magnetization is relayed from one proton to another via an intermediate proton (A→B→C), leading to indirect cross-peaks that can complicate interpretation.[12] For quantitative distance measurements, a series of NOESY experiments with varying, short mixing times are performed to construct a build-up curve, ensuring analysis is within the linear range.[9][13]

Workflow for Validation of 5-Ethoxy Substitution

The following diagram illustrates the logical workflow for confirming the structure of Compound A.

G cluster_0 Initial Analysis cluster_1 NOESY Experiment cluster_2 Data Analysis & Validation A Hypothesize Structure: 5-ethoxy-pyridine derivative B Acquire 1D NMR: ¹H, ¹³C, DEPT A->B C Acquire 2D Correlation NMR: COSY, HSQC, HMBC B->C D Prepare High-Purity, Degassed NMR Sample C->D E Optimize NOESY Parameters (e.g., Mixing Time) D->E F Acquire 2D NOESY Spectrum E->F G Process and Phase NOESY Data F->G H Identify Key Cross-Peaks: -OCH₂ ↔ H4/H6 G->H I Absence of Correlations to other ring protons H->I J Confirm 5-Ethoxy Regiochemistry I->J

Caption: Logical workflow for regiochemical assignment using 2D NMR.

Detailed Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of Compound A in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean, dry NMR tube. Degas the sample using the freeze-pump-thaw method (at least three cycles).

  • Initial Setup: Lock and shim the spectrometer on the sample. Acquire a standard 1D ¹H spectrum to verify the sample integrity and determine the spectral width.[11]

  • NOESY Parameter Setup (Example for a 500 MHz spectrometer):

    • Pulse Program: Use a standard NOESY pulse sequence, often with gradient selection (e.g., noesygpph on Bruker systems).

    • Spectral Width (SW): Set according to the ¹H spectrum.

    • Number of Scans (NS): Start with 8 or 16 scans per increment. This should be a multiple of 8 for many pulse programs.[11]

    • Number of Increments (NI or TD1): Use 256 or 512 increments in the indirect dimension (F1).

    • Relaxation Delay (D1): Set to 2-3 seconds to allow for adequate relaxation between scans.

    • Mixing Time (D8 or τm): For a small molecule like Compound A, start with a mixing time of 0.8 seconds.[11] This may need to be optimized based on preliminary results.

  • Acquisition: Start the 2D NOESY experiment. The experiment time can range from under an hour to several hours depending on the concentration and chosen parameters.[11]

  • Data Processing: After acquisition, apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. Carefully phase the spectrum to ensure that both diagonal and cross-peaks have the correct phase. For small molecules, the diagonal peaks and the NOE cross-peaks should have opposite phases.[9][14]

Data Interpretation and Expected Results

Upon successful acquisition and processing, the NOESY spectrum of Compound A should be analyzed for the key correlations that confirm the 5-ethoxy substitution.

Expected NOE Correlations for 5-Ethoxy Isomer
Proton 1Proton 2Expected NOESignificance
-OCH₂ CH₃H4Strong/MediumConfirms proximity to C4
-OCH₂ CH₃H6Strong/MediumConfirms proximity to C6
-OCH₂ CH₃H2NoneRules out 3-ethoxy isomer

The presence of cross-peaks connecting the methylene protons of the ethoxy group to both H4 and H6 provides unambiguous evidence for the C5 substitution.

G Pyridine Pyridine Ring (Compound A) H4 H4 H6 H6 OCH2 -OCH₂- OCH2->H4  NOE OCH2->H6  NOE

Caption: Key NOE correlations for the 5-ethoxy substituent.

Comparison with Alternative and Complementary Techniques

While NOESY is a powerful tool, it is essential to understand its place among other analytical methods.

TechniquePrincipleAdvantagesLimitations
NOESY NMR Through-space ¹H-¹H dipolar couplingDirectly probes spatial proximity; non-destructive; provides data in solution state.[2]Can be time-consuming; weak NOEs can be missed; potential for spin diffusion artifacts.[8][12]
ROESY NMR ¹H-¹H dipolar coupling in the rotating frameAlways gives positive cross-peaks, making it ideal for medium-sized molecules (MW ~1000) where the NOE can be zero.[9][10]More demanding experiment with lower S/N; can have artifacts from through-bond (TOCSY) correlations.[11]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides an absolute, unambiguous 3D structure.Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from the solution conformation.[1]
Computational Chemistry Quantum mechanics or molecular mechanics calculationsCan predict low-energy conformations and internuclear distances; useful for corroborating experimental data.Predictions are model-dependent and require experimental validation; can be computationally expensive.
When to Choose an Alternative?
  • ROESY: If you are working with a molecule in the intermediate molecular weight range (~700-2000 Da), where the transient NOE for NOESY experiments approaches zero, ROESY is the preferred experiment.[10][15]

  • X-ray Crystallography: When an absolute structural proof is required for regulatory filings or to resolve intractable ambiguities, and a suitable crystal can be obtained, X-ray crystallography is the gold standard.[1]

Conclusion

The 2D NOESY experiment is a robust and highly informative technique for validating the regiochemistry of substituents in small organic molecules. By providing direct evidence of through-space proximities, it can definitively distinguish between isomers that are otherwise difficult to assign using through-bond correlation NMR experiments alone. A carefully planned and executed NOESY experiment, grounded in a solid understanding of the underlying principles of the Nuclear Overhauser Effect, is an indispensable tool in the arsenal of the modern medicinal chemist and drug development professional.

References

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • Quantitative Evaluation of Experimental NMR Restraints. Rieping, W., Habeck, M., & Nilges, M. (2003). Mathematics. [Link]

  • Quantitative evaluation of experimental NMR restraints. Rieping, W., Habeck, M., & Nilges, M. (2003). Journal of the American Chemical Society. [Link]

  • What is the difference between NOESY and ROESY for NMR? Reddit r/chemistry discussion. (2018). [Link]

  • NOESY (Nuclear Overhauser Effect Spectroscopy). Slideshare Presentation. [Link]

  • Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare Presentation. [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. (2025). [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. (2015). [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. (2019). [Link]

  • The nuclear Overhauser effect from a quantitative perspective. ResearchGate. (2025). [Link]

  • Summary ROESY vs NOESY. AMMRL Email Archives. (2005). [Link]

  • NOESY Spectra. Chemistry LibreTexts. (2025). [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. (2021). [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • NOE Experiments on the Bruker 400 and 500. University of Wisconsin-Madison Chemistry Department. (2018). [Link]

  • Nuclear Overhauser Effect (NOE). University of California, Irvine. [Link]

  • Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule. Hunter, L. et al. (2011). Magnetic Resonance in Chemistry. [Link]

  • Principles of 2D NMR spectroscopy- Homonuclear co. e-PGPathshala. [Link]

  • Accurate Automated Protein NMR Structure Determination Using Unassigned NOESY Data. Sgourakis, N. G. et al. (2009). Journal of the American Chemical Society. [Link]

  • Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. (2014). [Link]

  • Quantitative Evaluation of Experimental NMR Restraints. ResearchGate. [Link]

  • Extraction of Distance Restraints from Pure Shift NOE experiments. ResearchGate. (2025). [Link]

  • A very easy and quick NOESY to probe stereo chemistry. UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). [Link]

  • 1D NOESY made easy. University of Chicago NMR Facility. (2021). [Link]

  • Guide to NOE Experiments. Australian National University NMR Centre. [Link]

  • NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Nawrot, J. et al. (2019). Data in Brief. [Link]

  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. bioRxiv. (2025). [Link]

  • NOESY and EXSY. University of Ottawa NMR Facility. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. (2026). [Link]

  • Protein Structure Validation Using Side-Chain Chemical Shifts. University of Cambridge. (2012). [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? Quora. (2025). [Link]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy). CF NMR CEITEC. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Multidimensional NMR Methods for Protein Structure Determination. Lewis Kay's Lab, University of Toronto. [Link]

  • Confirmation of stereochemistry via NOESY NMR of 4b. ResearchGate. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
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